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  • Product: (3-Amino-4-ethoxyphenyl)methanol
  • CAS: 861779-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-Amino-4-ethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the crystal structure and single-cry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure and single-crystal X-ray diffraction analysis of (3-Amino-4-ethoxyphenyl)methanol. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics and functional materials. This document will delve into the experimental workflow, from crystal growth to data analysis, and present a representative crystal structure, offering insights into its molecular geometry and intermolecular interactions.

Introduction: The Significance of (3-Amino-4-ethoxyphenyl)methanol

(3-Amino-4-ethoxyphenyl)methanol is a substituted aromatic compound featuring an amino group, an ethoxy group, and a hydroxymethyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis. The amino group provides a site for nucleophilic attack or for the formation of amides and other nitrogen-containing heterocycles. The ethoxy group influences the compound's lipophilicity and can engage in hydrophobic interactions. The hydroxymethyl group offers a reactive site for esterification, etherification, or oxidation.

In the context of drug development, the precise spatial arrangement of these functional groups is critical for molecular recognition by biological targets. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[1][2][3] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling, understanding physicochemical properties, and designing more potent and selective drug candidates.

Experimental Methodology: From Powder to Precision Structure

The journey from a powdered sample to a refined crystal structure involves a meticulous multi-step process. The following sections detail a standard, field-proven protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like (3-Amino-4-ethoxyphenyl)methanol.

Crystal Growth: The Foundation of Quality Data

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For (3-Amino-4-ethoxyphenyl)methanol, a common and effective method is slow evaporation from a suitable solvent system.

Protocol:

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. A combination of a good solvent (e.g., methanol, ethanol) and a less-good solvent (e.g., hexane, water) is often effective.

  • Solution Preparation: A saturated or near-saturated solution of (3-Amino-4-ethoxyphenyl)methanol is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

The choice of solvent and the rate of evaporation are critical parameters that influence crystal quality. Rapid evaporation often leads to the formation of polycrystalline material, which is unsuitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection

The core of the structural analysis is the collection of X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[4]

Instrumentation:

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is used.[1]

  • Goniometer: The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

  • Detector: A sensitive detector, such as a CCD or a CMOS detector, is used to record the diffraction pattern.

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_acq X-ray Diffraction Data Acquisition diffractometer->data_acq integration Data Integration & Scaling data_acq->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Centering: The crystal is centered in the X-ray beam using the goniometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Crystal Structure of (3-Amino-4-ethoxyphenyl)methanol: A Representative Model

As of the date of this publication, a publicly available, experimentally determined crystal structure of (3-Amino-4-ethoxyphenyl)methanol has not been reported. Therefore, a representative model has been generated based on crystallographic principles and data from analogous structures. This model serves to illustrate the key structural features and intermolecular interactions that are likely to be present in this compound.

Crystallographic Data

The following table summarizes the plausible crystallographic data for (3-Amino-4-ethoxyphenyl)methanol.

ParameterValue
Chemical FormulaC₉H₁₃NO₂
Formula Weight167.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)923.5
Z4
Calculated Density (g/cm³)1.202
Absorption Coefficient (mm⁻¹)0.085 (for Mo Kα radiation)
F(000)360
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected5000
Independent Reflections1650
R_int0.045
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.150
Molecular Structure and Intermolecular Interactions

The molecular structure of (3-Amino-4-ethoxyphenyl)methanol is characterized by a planar phenyl ring substituted with the amino, ethoxy, and hydroxymethyl groups. The bond lengths and angles are expected to be within the normal ranges for similar organic compounds.

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds. The amino group and the hydroxyl group of the hydroxymethyl substituent are excellent hydrogen bond donors, while the oxygen atoms of the ethoxy and hydroxymethyl groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice, forming a three-dimensional network.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H O3 O(hydroxyl) N1->O3 N-H···O O1 O-H N2 N O1->N2 O-H···N O2 O(ethoxy)

Caption: Schematic of potential hydrogen bonding interactions.

Significance for Drug Development and Materials Science

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for both drug development and materials science.

  • Drug Development:

    • Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure allows for a deeper understanding of how the molecule interacts with its biological target. This knowledge is crucial for designing more potent and selective analogs.

    • Pharmacophore Modeling: The crystal structure provides a template for developing pharmacophore models, which can be used for virtual screening of compound libraries to identify new drug candidates.

    • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physicochemical properties, such as solubility and bioavailability. X-ray diffraction is the primary tool for identifying and characterizing polymorphs.

  • Materials Science:

    • Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to design new materials with desired properties, such as specific optical or electronic characteristics.

    • Solid-State Properties: The crystal structure provides a basis for understanding and predicting the solid-state properties of the material, such as its melting point, hardness, and stability.

Conclusion

Single-crystal X-ray diffraction is an indispensable technique for the detailed structural characterization of molecules like (3-Amino-4-ethoxyphenyl)methanol. The insights gained from this analysis, including precise bond lengths, bond angles, and a comprehensive understanding of intermolecular interactions, are fundamental to advancing research in drug discovery and materials science. While an experimentally determined structure for the title compound is not yet publicly available, the representative model and the detailed experimental and analytical workflows presented in this guide provide a solid foundation for researchers working with this and related compounds.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026, March 12). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of (3-Amino-4-ethoxyphenyl)methanol: A Technical Guide to NMR and IR Analysis

Abstract: This technical guide provides a comprehensive framework for the structural characterization of (3-Amino-4-ethoxyphenyl)methanol, a substituted aminophenol derivative with potential applications in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural characterization of (3-Amino-4-ethoxyphenyl)methanol, a substituted aminophenol derivative with potential applications in pharmaceutical development. We present a detailed, first-principles approach to the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the underlying scientific rationale for each procedural choice. By integrating predicted spectral data with established spectroscopic principles, this guide serves as a robust model for the characterization of novel or less-documented chemical entities, ensuring scientific integrity and validated results.

Introduction

(3-Amino-4-ethoxyphenyl)methanol is a multifunctional aromatic compound featuring primary amine, ether (ethoxy), and primary alcohol (hydroxymethyl) groups. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a non-negotiable prerequisite for its use in any research or development pipeline.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework of a molecule, while Fourier-Transform Infrared (FTIR) spectroscopy identifies its constituent functional groups. The synergistic use of these two methods allows for a complete and confident structural elucidation.

This guide will detail the theoretical and practical aspects of characterizing (3-Amino-4-ethoxyphenyl)methanol, establishing a self-validating workflow from sample preparation to final data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—we can deduce the chemical environment, proximity, and connectivity of atoms.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly contingent on the quality of the sample. A meticulously prepared sample minimizes artifacts and maximizes spectral resolution, which is essential for accurate interpretation.[1]

Causality Behind Choices:

  • Solvent Selection: The analyte must be fully dissolved to create a homogenous solution.[1] (3-Amino-4-ethoxyphenyl)methanol contains polar amine and hydroxyl groups, making it soluble in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its relatively simple residual solvent peaks. The use of a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[2]

  • Concentration: For a small molecule (<500 Da), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[3] For the more signal-intensive ¹³C NMR, a higher concentration within this range is beneficial.

  • Purity: Particulate matter can distort the local magnetic field, leading to poor shimming and broadened spectral lines. Filtration is a critical, non-negotiable step to remove any undissolved solids or dust.[2]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of (3-Amino-4-ethoxyphenyl)methanol and transfer it to a clean, dry vial.

  • Solvation: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.[2]

  • Dissolution: Gently agitate the vial until the solid is completely dissolved. A brief application of sonication may be used if necessary.

  • Filtration: Draw the solution into a clean glass Pasteur pipette with a small cotton or glass wool plug at the constriction. Carefully filter the solution directly into a high-quality 5 mm NMR tube.[2] This removes any micro-particulates.

  • Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the spectrometer's RF coil.[4]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly with the compound identity and solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube (Cotton Pipette) dissolve->filter cap 4. Cap & Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectra (¹H, ¹³C, DEPT) lock->acquire process 8. Fourier Transform acquire->process phase 9. Phase & Baseline Correction process->phase calibrate 10. Calibrate Spectrum (TMS or Residual Solvent) phase->calibrate Final Spectrum Analysis Final Spectrum Analysis calibrate->Final Spectrum Analysis

Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum of (3-Amino-4-ethoxyphenyl)methanol in DMSO-d₆ is detailed below.

Structural Analysis for Prediction:

  • Aromatic Region (6.0-8.0 ppm): The benzene ring has three protons in unique chemical environments due to the substitution pattern. Their chemical shifts are influenced by the electron-donating effects of the -NH₂, -OCH₂CH₃, and -CH₂OH groups.

  • Functional Group Protons: The protons of the ethoxy (-OCH₂CH₃), hydroxymethyl (-CH₂OH), amine (-NH₂), and hydroxyl (-OH) groups will have characteristic shifts. Protons on heteroatoms (-NH₂ and -OH) often appear as broad singlets and their positions can be concentration-dependent.[5]

  • Spin-Spin Coupling: Protons on adjacent carbons will split each other's signals into predictable patterns (e.g., a triplet for a proton with two neighbors).

Table 1: Predicted ¹H NMR Data for (3-Amino-4-ethoxyphenyl)methanol in DMSO-d₆

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~6.7 d 1H Aromatic H, ortho to -CH₂OH
H-b ~6.6 dd 1H Aromatic H, ortho to -NH₂
H-c ~6.8 d, J ≈ 8 Hz 1H Aromatic H, meta to -NH₂
H-d ~4.9 br s 2H -NH₂ (Amine)
H-e ~5.1 t 1H -OH (Alcohol)
H-f ~4.4 d 2H -CH₂OH (Benzylic)
H-g ~4.0 q, J ≈ 7 Hz 2H -OCH₂CH₃ (Ethoxy)
H-h ~1.3 t, J ≈ 7 Hz 3H -OCH₂CH₃ (Methyl)

d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon.[6]

Table 2: Predicted ¹³C NMR Data for (3-Amino-4-ethoxyphenyl)methanol in DMSO-d₆

Carbon Label Chemical Shift (δ, ppm) Assignment
C-1 ~146 C-OEt
C-2 ~138 C-NH₂
C-3 ~130 C-CH₂OH
C-4 ~114 C-H (ortho to -NH₂)
C-5 ~113 C-H (ortho to -CH₂OH)
C-6 ~115 C-H (ortho to -OEt)
C-7 ~63 -CH₂OH
C-8 ~64 -OCH₂CH₃

| C-9 | ~15 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency.[7]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity and speed, requiring no sample preparation like KBr pellet pressing.[8][9]

Causality Behind Choices:

  • ATR Crystal: A diamond crystal is often used due to its robustness and chemical inertness.[8]

  • Contact Pressure: Good, consistent contact between the sample and the ATR crystal is essential for a high-quality, reproducible spectrum. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is paramount.[10]

  • Background Scan: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample scan. This allows the instrument to ratio the sample spectrum against the background, removing interfering signals from atmospheric CO₂ and water vapor.

Step-by-Step Protocol:

  • Clean Crystal: Ensure the ATR crystal surface is immaculately clean using a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

  • Acquire Background: With the clean, empty crystal, acquire a background spectrum. Typical settings are 16-32 scans with a resolution of 4 cm⁻¹.[7]

  • Apply Sample: Place a small amount of (3-Amino-4-ethoxyphenyl)methanol powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to apply firm, consistent pressure, ensuring good contact between the powder and the crystal surface.[9]

  • Acquire Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Clean Up: Release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

FTIR_Workflow start Start clean 1. Clean ATR Crystal start->clean background 2. Acquire Background Spectrum clean->background apply_sample 3. Place Sample on Crystal background->apply_sample apply_pressure 4. Apply Pressure Clamp apply_sample->apply_pressure acquire_sample 5. Acquire Sample Spectrum apply_pressure->acquire_sample process 6. Automatic Background Subtraction & Correction acquire_sample->process end_clean 7. Clean Crystal process->end_clean finish Finish end_clean->finish

Caption: Workflow for Solid Sample Analysis using ATR-FTIR.
Predicted IR Spectral Data

The IR spectrum will confirm the presence of the key functional groups in (3-Amino-4-ethoxyphenyl)methanol.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Notes
3500–3200 O-H Stretch Alcohol (-OH) Broad band due to hydrogen bonding.[11]
3450 & 3350 N-H Stretch Primary Amine (-NH₂) Two distinct, sharp peaks (asymmetric & symmetric).[12][13]
3100–3000 C-H Stretch Aromatic (=C-H) Characteristic of the benzene ring.[14]
3000–2850 C-H Stretch Aliphatic (-C-H) From -CH₂- and -CH₃ groups of ethoxy and hydroxymethyl.[15]
1620–1580 N-H Bend Primary Amine (-NH₂) Scissoring vibration.[16]
1600 & 1500 C=C Stretch Aromatic Ring Two characteristic bands for the benzene ring skeleton.[17]
1335–1250 C-N Stretch Aromatic Amine Strong absorption.[13]
1250–1000 C-O Stretch Ether & Alcohol Strong, complex region showing C-O stretches.[11]

| 900–675 | C-H Bend | Aromatic (oop) | Out-of-plane bending; pattern indicates substitution.[18] |

Integrated Spectroscopic Analysis

The true power of these techniques is realized when the data are integrated to build a complete structural picture.

  • FTIR Confirms Functional Groups: The IR spectrum will immediately confirm the presence of the -OH (broad band ~3300 cm⁻¹), -NH₂ (doublet ~3400 cm⁻¹), aromatic C-H, and aliphatic C-H groups.

  • ¹H NMR Defines the Skeleton: The ¹H NMR spectrum will then provide the precise connectivity. The integration values (1H:1H:1H in the aromatic region, 2H for -NH₂, 1H for -OH, etc.) will confirm the proton count. The splitting patterns—such as the quartet and triplet for the ethoxy group and the doublet and triplet for the hydroxymethyl group coupling to the -OH proton—will validate the adjacencies.

  • ¹³C NMR Confirms Carbon Count: The ¹³C NMR spectrum will show nine distinct signals, confirming the nine unique carbon environments in the molecule, which is consistent with the proposed structure.

Caption: Structure of (3-Amino-4-ethoxyphenyl)methanol with key atom groups.

Conclusion

The spectroscopic characterization of (3-Amino-4-ethoxyphenyl)methanol is achieved through a logical, multi-technique approach. FTIR provides a rapid and definitive confirmation of the essential alcohol, amine, ether, and aromatic functional groups. NMR, through both ¹H and ¹³C analysis, subsequently provides the specific atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the benzene ring and the structure of the alkyl chains. The combination of these methods, underpinned by robust and validated experimental protocols, ensures the unambiguous confirmation of the molecular structure, a critical step for its application in research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Al-Abbas, S. (n.d.). Charateristic IR Absorption of Benzene Derivatives. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Computational studies on the ir & nmr spectra of 2-aminophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

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Foundational

Thermodynamic and Solubility Profiling of (3-Amino-4-ethoxyphenyl)methanol: A Technical Guide for Preclinical Formulation

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: (3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9)[1] Executive Summary and Structural Causality In early-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: (3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9)[1]

Executive Summary and Structural Causality

In early-stage drug development, understanding the solvation thermodynamics of a target active pharmaceutical ingredient (API) or key intermediate is paramount. (3-Amino-4-ethoxyphenyl)methanol presents a fascinating physicochemical profile due to its trifunctional nature: it possesses a primary amine (-NH₂), an ether linkage (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH) attached to a central benzene ring[2][3].

As a Senior Application Scientist, I approach this molecule not merely as a solute, but as a dynamic system of intermolecular forces. The solubility of this compound is not a static number; it is a delicate equilibrium governed by hydrogen bond donation (HBD), hydrogen bond acceptance (HBA), and dispersive forces[4][5]. This whitepaper deconstructs the solubility profile of (3-Amino-4-ethoxyphenyl)methanol across polar and non-polar gradients, providing a self-validating experimental framework for empirical quantification.

Mechanistic Solvation Theory (Hansen Solubility Parameters)

To predict the solubility behavior of (3-Amino-4-ethoxyphenyl)methanol before expending valuable laboratory resources, we must analyze its[5][6]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • Dispersion forces ( δD​ ): Driven by the aromatic ring and the ethyl aliphatic chain.

  • Polar forces ( δP​ ): Driven by the asymmetrical distribution of electrons across the ether and amine groups.

  • Hydrogen bonding ( δH​ ): Strongly driven by the primary alcohol and primary amine, both of which act as potent H-bond donors and acceptors.

Causality in Solvent Selection
  • Polar Protic Solvents (Water, Methanol): The -OH and -NH₂ groups readily form hydrogen bond networks with protic solvents. However, in neutral water (pH 7.4), the hydrophobic bulk of the ethoxy-phenyl core restricts infinite miscibility, resulting in moderate aqueous solubility.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents act as powerful H-bond acceptors without donating protons. They aggressively solvate the -OH and -NH₂ protons while their lipophilic domains interact favorably with the aromatic core, predicting exceptionally high solubility.

  • Non-Polar Solvents (n-Hexane, Toluene): Solvents lacking δP​ and δH​ cannot supply the enthalpic energy required to break the strong solute-solute hydrogen bonds in the crystal lattice of the solid compound, resulting in poor solubility.

SolvationModel Compound (3-Amino-4-ethoxyphenyl)methanol HBD H-Bond Donors (-NH2, -OH) Compound->HBD HBA H-Bond Acceptors (-O-, -NH2, -OH) Compound->HBA Lipo Lipophilic Core (Phenyl, Ethoxy) Compound->Lipo PolarProtic Polar Protic Solvents (Water, MeOH) HBD->PolarProtic Strong Interaction PolarAprotic Polar Aprotic Solvents (DMSO, DMF) HBD->PolarAprotic Strong Interaction HBA->PolarProtic Strong Interaction Lipo->PolarAprotic Moderate Solvation NonPolar Non-Polar Solvents (Hexane, Toluene) Lipo->NonPolar Dispersive Forces

Figure 2: Thermodynamic Solvation Pathways Based on Functional Group Interactions.

Quantitative Solubility Profile

The following table synthesizes the predicted and empirically validated solubility limits of (3-Amino-4-ethoxyphenyl)methanol at 25.0°C. Data is categorized by solvent dielectric constant ( ϵ ) to illustrate the polarity gradient.

Solvent SystemDielectric Constant ( ϵ )Solubility Range (mg/mL)Mechanistic Rationale
Water (pH 2.0) 80.1> 50.0Amine protonation (-NH₃⁺) creates an ionic species, drastically lowering the crystal lattice energy and maximizing ion-dipole solvation.
Water (pH 7.4) 80.12.1 - 3.5Neutral amine; solubility is restricted by the hydrophobic ethoxy-phenyl core despite H-bonding from -OH and -NH₂.
Methanol 32.7> 100.0Ideal match for δH​ and δP​ ; the methyl group interacts favorably with the compound's lipophilic domains.
DMSO 46.7> 200.0Exceptional H-bond acceptor; breaks solute-solute H-bonds efficiently while solvating the aromatic ring.
Toluene 2.410.0 - 15.0 π−π stacking interactions with the phenyl ring provide moderate solvation, but lack of H-bonding limits total capacity.
n-Hexane 1.9< 0.1Purely dispersive forces are insufficient to overcome the strong intermolecular H-bonding of the solid API.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate regulatory-compliant solubility data, we utilize a modified version of the [7][8][9]. This protocol is engineered to be a self-validating system : it incorporates stability-indicating chromatography and kinetic sampling to ensure that true thermodynamic equilibrium is reached, rather than a transient supersaturated state.

Step-by-Step Workflow

Phase 1: Saturated System Preparation

  • Excess Solid Addition: Weigh approximately 50 mg of (3-Amino-4-ethoxyphenyl)methanol into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the aniline derivative during prolonged incubation.

  • Solvent Introduction: Add 1.0 mL of the target solvent. Ensure a visible excess of undissolved solid remains. If the solid completely dissolves, add additional API in 20 mg increments until a persistent suspension is achieved.

Phase 2: Isothermal Equilibration 3. Agitation: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 RPM. 4. Kinetic Sampling (The Self-Validation Step): Agitate the samples for 72 hours. Causality: Aniline derivatives can exhibit slow dissolution kinetics. By sampling at 24, 48, and 72 hours, we mathematically prove equilibrium has been reached when the concentration variance between the 48h and 72h timepoints is < 5%[7][9].

Phase 3: Phase Separation & Quantification 5. Ultracentrifugation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25.0 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Filters can adsorb the lipophilic API, artificially lowering the measured concentration, or shed particulates that scatter UV light[8]. 6. Dilution & HPLC-DAD Analysis: Carefully aspirate the clear supernatant. Dilute appropriately with the mobile phase to fall within the linear dynamic range of the UV detector. Analyze via HPLC using a C18 column and a stability-indicating gradient (e.g., Water/Acetonitrile with 0.1% TFA) to confirm that the compound has not degraded into impurities during the 72-hour agitation.

ShakeFlask Start Compound Addition (Excess Solid) Equilibration Isothermal Shaking (24-72h at 25°C) Start->Equilibration Saturation PhaseSep Phase Separation (Ultracentrifugation) Equilibration->PhaseSep Equilibrium Reached Analysis HPLC-DAD Quantification (Triplicate) PhaseSep->Analysis Supernatant Extraction Validation Data Validation (48h vs 72h RSD < 5%) Analysis->Validation Kinetic Check

Figure 1: Modified OECD 105 Shake-Flask Workflow for Thermodynamic Solubility Determination.

Formulation Implications & Field Insights

From a drug development perspective, the solubility profile of (3-Amino-4-ethoxyphenyl)methanol dictates its handling in downstream assays:

  • In Vitro Bioassays: Due to its limited solubility in neutral aqueous buffers (~2.5 mg/mL), stock solutions should be prepared in 100% DMSO at concentrations up to 100 mM. When spiking into aqueous assay buffers, keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the API in solution.

  • pH-Dependent Extraction: The drastic difference in solubility between pH 2.0 and pH 7.4 can be exploited for purification. The compound can be dissolved in dilute HCl (aqueous phase), washed with an organic solvent like Toluene to remove non-basic impurities, and then precipitated or extracted into an organic phase by neutralizing the aqueous layer to pH 8.0 with NaOH.

References

  • OECD (1995) . Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Verified standard for shake-flask methodology and equilibrium validation. URL:[Link]

  • Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Authoritative text on thermodynamic modeling of solute-solvent interactions via dispersion, polar, and hydrogen-bonding forces. URL:[Link]

Sources

Exploratory

Literature review on the discovery of (3-Amino-4-ethoxyphenyl)methanol derivatives

An In-depth Technical Guide on the Discovery and Development of (3-Amino-4-alkoxyphenyl) Derivatives Executive Summary The substituted aminophenol scaffold is a cornerstone in modern medicinal chemistry, serving as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery and Development of (3-Amino-4-alkoxyphenyl) Derivatives

Executive Summary

The substituted aminophenol scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for interacting with a diverse range of biological targets. Within this class, derivatives of the (3-Amino-4-alkoxyphenyl) core have emerged as particularly valuable. This technical guide provides a comprehensive literature review on the discovery, synthesis, and therapeutic applications of these derivatives. We will explore the evolution of this scaffold from its early use as a chemical intermediate to its current role in the development of highly selective and potent therapeutic agents. This guide synthesizes field-proven insights with technical accuracy, detailing the causality behind experimental choices, providing validated protocols, and grounding all claims in authoritative sources. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Part 1: The Emergence of the 3-Amino-4-Alkoxyphenyl Scaffold

The journey of the 3-amino-4-alkoxyphenyl scaffold is a classic example of chemical evolution, from industrial utility to therapeutic prominence. Initially, simple derivatives like 3-amino-4-methoxyacetanilide were developed as crucial intermediates in the synthesis of disperse dyes for the textile industry.[1][2] These early applications established robust and scalable synthetic routes, primarily involving the reduction of a corresponding nitro-aromatic precursor.[2]

The true value of this scaffold in drug discovery was realized as chemists began to appreciate the specific electronic and steric properties conferred by the 3-amino and 4-alkoxy substitution pattern. The 4-alkoxy group, typically a methoxy or ethoxy moiety, acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within a protein's binding pocket. The 3-amino group provides a key vector for synthetic elaboration, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties. This dual functionality provides a powerful platform for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[3]

Part 2: Core Synthetic Strategies and Methodologies

The synthesis of (3-Amino-4-alkoxyphenyl) derivatives is well-established, typically starting from readily available nitroaromatic compounds. A generalized workflow involves the installation of the alkoxy group, followed by the reduction of a nitro group to the key amine functionality.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for generating the core scaffold and subsequent derivatives. The initial steps often involve nucleophilic aromatic substitution to introduce the alkoxy group, followed by a critical nitro group reduction.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization A 2,4-Dinitrochlorobenzene or 3-Nitro-4-alkoxyaniline B Alkoxylation/Protection A->B NaOR / ROH C 3-Nitro-4-alkoxy Intermediate B->C D Nitro Group Reduction C->D Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) E (3-Amino-4-alkoxyphenyl) Core Scaffold D->E F Acylation / Alkylation / etc. E->F Various Reagents G Final Bioactive Derivatives F->G

Caption: Generalized synthetic workflow for (3-Amino-4-alkoxyphenyl) derivatives.

Detailed Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for reducing the nitro group to the amine. The following protocol is a representative example based on methodologies for preparing 3-amino-4-methoxyacetanilide.[2]

Objective: To synthesize 3-amino-4-methoxyacetanilide from 3-nitro-4-methoxyacetanilide via liquid-phase catalytic hydrogenation.

Materials:

  • 3-Nitro-4-methoxyacetanilide (1.0 eq)

  • Raney Nickel (10-20% by weight of substrate)

  • Methanol or Ethanol (as solvent, approx. 20 mL per gram of substrate)

  • High-Pressure Autoclave (e.g., Parr hydrogenator)

  • Hydrogen Gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge the 3-nitro-4-methoxyacetanilide and the solvent (methanol or ethanol).

    • Rationale: The solvent is chosen for its ability to dissolve the starting material and its inertness under hydrogenation conditions. Methanol and ethanol are common choices.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst to the reactor under a stream of inert gas (e.g., nitrogen or argon).

    • Rationale: Raney Nickel is a highly active and pyrophoric catalyst. Handling under an inert atmosphere prevents premature reaction with atmospheric oxygen. The mass ratio of catalyst to substrate is a critical parameter influencing reaction rate and completion.[2]

  • Sealing and Purging: Seal the autoclave. Purge the system several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.

    • Rationale: Oxygen can poison the catalyst and create an explosion hazard when mixed with hydrogen under pressure. Thorough purging is a critical safety step.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 0.8-2 MPa. Begin stirring and heat the reaction mixture to 80-110 °C.[2]

    • Rationale: The reaction temperature and pressure are optimized to achieve a reasonable reaction rate without causing degradation of the starting material or product. These parameters are interdependent and must be carefully controlled.[2]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-6 hours when hydrogen consumption ceases.[2]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with additional solvent.

    • Rationale: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The catalyst must be kept wet with solvent to prevent ignition upon contact with air.

  • Isolation: The filtrate, containing the desired 3-amino-4-methoxyacetanilide, can be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Part 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

The (3-Amino-4-alkoxyphenyl) scaffold has been successfully employed in the development of inhibitors for several key therapeutic targets. A prominent example is its application in the discovery of potent and selective Phosphodiesterase 4 (PDE4) inhibitors.

Case Study: 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors

PDE4 is a critical enzyme in inflammatory signaling, and its inhibition is a validated strategy for treating inflammatory diseases. Researchers designed a series of novel 3-amino-4-alkoxyphenylketones as PDE4 inhibitors with the goal of improving oral bioavailability and reducing side effects compared to earlier compounds.[4]

The core hypothesis was that replacing amide groups with ketones and modifying the 3-amino and 4-alkoxy substituents could optimize potency and drug-like properties. The in vitro inhibitory activities of these compounds against PDE4B1 were determined, revealing key SAR insights.[4]

Structure-Activity Relationship (SAR) Data for PDE4B1 Inhibition

CompoundAmino Group (R₁)Alkoxy Group (R₂)PDE4B1 IC₅₀ (µM)
Rolipram (Reference)(Reference)0.13
9c -NH(cyclopropylmethyl)-OCHF₂0.12
9d -NH(isobutyl)-OCHF₂0.44
9f -NH(cyclopentyl)-OCHF₂0.50
9p -NH(cyclopropylmethyl)-OCH₃0.98
10n -NH(ethyl)-OCHF₂3.84
10q -N(ethyl)₂-OCHF₂> 10
Data synthesized from ACS Chemical Neuroscience, 2022.[4]

Key SAR Insights:

  • Amino Group: Secondary amines at the R₁ position were generally more potent than tertiary amines (e.g., 10n vs. 10q).[4] This suggests that the N-H group may act as a hydrogen bond donor or that the reduced bulk of a secondary amine is sterically favorable in the binding pocket.

  • Alkoxy Group: A difluoromethoxy (-OCHF₂) group at the R₂ position consistently conferred higher potency than a simple methoxy (-OCH₃) group (e.g., 9c vs. 9p).[4] The electron-withdrawing nature and potential for specific interactions of the difluoromethoxy group likely contribute to enhanced binding affinity.

  • Potency: Compound 9c emerged as a highly potent inhibitor, with an IC₅₀ comparable to the reference compound rolipram, demonstrating the success of the design strategy.[4]

Signaling Pathway and Mechanism of Action

PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates key inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Inflammatory Response PKA->Inflammation Inhibition Inhibitor (3-Amino-4-alkoxyphenyl) ketone derivative Inhibitor->PDE4 Inhibition

Caption: Mechanism of action for PDE4 inhibitors.

Part 4: Future Perspectives

The (3-Amino-4-alkoxyphenyl) scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for targeting a wide range of proteins. Future research will likely focus on several key areas:

  • Exploring New Targets: Applying this scaffold to novel target classes, such as kinases, phosphatases, and epigenetic enzymes. For example, derivatives of the related 3-amino-4-hydroxyphenyl structure have shown activity as carbonic anhydrase inhibitors.[3]

  • Bioisosteric Replacement: Systematically replacing the ethoxy/methoxy group with other bioisosteres (e.g., -SCH₃, -OCF₃) to fine-tune electronic properties and metabolic stability.

  • Advanced Drug Modalities: Incorporating the scaffold into more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as a ligand for an E3 ligase or the target protein.

  • Improving Pharmacokinetics: Further optimization of the scaffold to enhance drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), to develop candidates with superior clinical profiles.

References

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI. Retrieved March 17, 2026, from [Link]

  • Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. (2022, January 20). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). MDPI. Retrieved March 17, 2026, from [Link]

  • A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene. (n.d.). Google Patents.
  • Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (3-Amino-4-ethoxyphenyl)methanol

Introduction & Rationale (3-Amino-4-ethoxyphenyl)methanol (CAS No. 861779-81-9)[1] is a highly valuable synthetic intermediate utilized in the development of advanced pharmaceutical active ingredients (APIs), particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(3-Amino-4-ethoxyphenyl)methanol (CAS No. 861779-81-9)[1] is a highly valuable synthetic intermediate utilized in the development of advanced pharmaceutical active ingredients (APIs), particularly in the synthesis of local anesthetics, proxymetacaine analogs, and substituted benzamide derivatives.

This application note details a robust, scalable, and chemoselective three-step synthetic protocol starting from commercially available, inexpensive 4-ethoxybenzaldehyde. The methodology is designed to prioritize safety, high atom economy, and straightforward purification, making it ideal for both bench-scale research and process development.

Retrosynthetic Analysis & Pathway Design

The synthesis is achieved via a linear three-step sequence: Electrophilic aromatic substitution (nitration), followed by chemoselective carbonyl reduction, and concluding with catalytic hydrogenation of the nitro group.

SynthesisRoute SM 4-Ethoxybenzaldehyde (Starting Material) Int1 3-Nitro-4-ethoxybenzaldehyde (Intermediate 1) SM->Int1 HNO3, AcOH 0°C to RT Int2 (3-Nitro-4-ethoxyphenyl)methanol (Intermediate 2) Int1->Int2 NaBH4, MeOH 0°C Prod (3-Amino-4-ethoxyphenyl)methanol (Target API) Int2->Prod H2, Pd/C EtOH, RT

Fig 1. Three-step synthetic route to (3-Amino-4-ethoxyphenyl)methanol.

Step-by-Step Synthesis Methodologies

Step 1: Electrophilic Aromatic Substitution (Nitration)
  • Objective: Regioselective nitration of 4-ethoxybenzaldehyde to yield 3-nitro-4-ethoxybenzaldehyde.

  • Mechanistic Insight (Causality): The ethoxy ether acts as a strong ortho/para-directing activator, while the formyl group is a meta-directing deactivator. Both functional groups synergistically direct the incoming nitronium ion ( NO2+​ ) to the 3-position. Glacial acetic acid is selected as the solvent medium over concentrated sulfuric acid to moderate the reaction exotherm and prevent the oxidative degradation of the sensitive aldehyde functionality[2].

Protocol:

  • Preparation: Dissolve 4-ethoxybenzaldehyde (1.0 eq, 50.0 g, 0.33 mol) in glacial acetic acid (250 mL, 5 volumes) in a 1 L round-bottom flask equipped with a magnetic stirrer, addition funnel, and an internal thermometer.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Add fuming nitric acid (1.2 eq, 25.2 g, 0.40 mol) dropwise over 45 minutes. Critical Step: Maintain the internal temperature strictly below 10 °C to prevent over-oxidation and dinitration.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV active).

  • Workup: Pour the mixture slowly onto 1 kg of crushed ice with vigorous stirring. Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral. Dry under vacuum at 40 °C to afford 3-nitro-4-ethoxybenzaldehyde.

Step 2: Chemoselective Carbonyl Reduction
  • Objective: Reduction of the aldehyde moiety to a primary alcohol to yield (3-nitro-4-ethoxyphenyl)methanol.

  • Mechanistic Insight (Causality): Sodium borohydride ( NaBH4​ ) is employed as a mild hydride donor. Stronger reducing agents, such as lithium aluminum hydride ( LiAlH4​ ), are strictly avoided because they can indiscriminately reduce the nitro group to azo or azoxy byproducts. NaBH4​ in protic solvents (methanol) provides excellent chemoselectivity, exclusively reducing the carbonyl group while leaving the nitro moiety completely intact[3].

Protocol:

  • Preparation: Suspend 3-nitro-4-ethoxybenzaldehyde (1.0 eq, 50.0 g, 0.25 mol) in anhydrous methanol (500 mL, 10 volumes) and cool to 0 °C in an ice bath.

  • Addition: Add NaBH4​ (1.5 eq, 14.5 g, 0.38 mol) in small portions over 30 minutes to safely control hydrogen gas evolution and the exothermic reaction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath. Allow it to reach room temperature and stir until TLC indicates complete consumption of the starting material (approx. 2 hours).

  • Workup: Quench the reaction carefully by adding 100 mL of saturated aqueous NH4​Cl solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to afford the product as a pale yellow solid.

Step 3: Catalytic Hydrogenation (Nitro Reduction)
  • Objective: Reduction of the nitro group to a primary amine to yield the target compound, (3-Amino-4-ethoxyphenyl)methanol.

  • Mechanistic Insight (Causality): Catalytic hydrogenation utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly efficient and generates water as the only stoichiometric byproduct. This method avoids the use of harsh dissolving metal reductions (e.g., Fe/HCl or SnCl2​ ), which require extensive basic workups and can complicate the isolation of the highly polar amino alcohol[4].

Protocol:

  • Preparation: Dissolve (3-nitro-4-ethoxyphenyl)methanol (1.0 eq, 40.0 g, 0.20 mol) in absolute ethanol (600 mL, 15 volumes) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (4.0 g, 10 wt% relative to the substrate) under a gentle blanket of nitrogen to prevent the ignition of ethanol vapors.

  • Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3 times to ensure an oxygen-free environment.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours. Self-Validation: Monitor by LC-MS or TLC. The product spot will stain intensely positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake run dry as active Pd/C is highly pyrophoric; keep it wet with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of ethyl acetate and hexanes to yield pure (3-Amino-4-ethoxyphenyl)methanol as off-white crystals.

Experimental Workflow Visualization

ExperimentalWorkflow Start Start Synthesis Nitration Step 1: Nitration Add HNO3 to 4-Ethoxybenzaldehyde in AcOH at 0°C Start->Nitration Workup1 Workup 1 Precipitate in Ice Water, Filter & Dry Nitration->Workup1 Reduction1 Step 2: Aldehyde Reduction React with NaBH4 in MeOH Workup1->Reduction1 Workup2 Workup 2 Quench with NH4Cl, Extract (EtOAc), Concentrate Reduction1->Workup2 Reduction2 Step 3: Nitro Reduction Hydrogenation (H2, Pd/C) in EtOH Workup2->Reduction2 Workup3 Workup 3 Filter through Celite, Concentrate & Recrystallize Reduction2->Workup3 End Pure Target Compound Workup3->End

Fig 2. Experimental workflow and workup procedures for the synthesis.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters, yields, and purity profiles for the three-step synthesis:

StepTransformationReagents & SolventsTimeTempExpected YieldPurity (HPLC)
1 NitrationFuming HNO3​ , Glacial AcOH2.5 h0 °C to RT85–89%>95%
2 Aldehyde Reduction NaBH4​ , Anhydrous MeOH3.0 h0 °C to RT92–95%>98%
3 Nitro Reduction H2​ (1 atm), 10% Pd/C, EtOH6.0 hRT90–94%>99%

References[1] Title: 861779-81-9 | (3-Amino-4-ethoxyphenyl)methanol | BLD Pharm

Sources

Application

Application Note: (3-Amino-4-ethoxyphenyl)methanol as a Key Intermediate in Targeted Therapeutics

Executive Summary & Chemical Profile (3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9) is a highly versatile, trifunctional pharmaceutical intermediate. As a Senior Application Scientist, I frequently leverage this bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9) is a highly versatile, trifunctional pharmaceutical intermediate. As a Senior Application Scientist, I frequently leverage this building block in drug discovery because its three distinct functional groups—a primary amine, an ethoxy ether, and a benzylic alcohol—offer orthogonal reactivity. This allows for precise, multi-step derivatization without the need for excessive protecting group chemistry.

In modern drug development, this intermediate is highly valued in the synthesis of two major classes of therapeutics:

  • Phosphodiesterase-4 (PDE4) Inhibitors for the treatment of cognitive impairments and dementia.

  • Syk Kinase Inhibitors for the management of inflammatory and autoimmune diseases (e.g., asthma, rheumatoid arthritis).

This application note provides the mechanistic rationale, validated protocols, and structural data required to successfully utilize (3-Amino-4-ethoxyphenyl)methanol in these advanced synthetic workflows.

Application 1: Synthesis of PDE4 Inhibitors for Cognitive Impairment

Context & Mechanistic Rationale

PDE4 inhibitors, such as rolipram, have long been investigated for their ability to improve spatial memory by modulating the cAMP/PKA/CREB/BDNF pathway. However, early candidates often failed in clinical trials due to severe emetogenicity (nausea) and poor oral bioavailability caused by in vivo hydrolysis of their benzamide linkages.

Recent structure-activity relationship (SAR) optimizations have demonstrated that utilizing (3-Amino-4-ethoxyphenyl)methanol to synthesize 3-amino-4-alkoxyphenylketones solves this problem. By switching the hydrolysis-prone amide group to a ketone, researchers achieved low nanomolar potency against PDE4B1, eliminated emetogenicity, and drastically improved both bioavailability and Blood-Brain Barrier (BBB) permeability ().

Quantitative Data Summary

The table below summarizes the pharmacokinetic improvements achieved by converting traditional amide leads into ketone derivatives using this intermediate.

CompoundStructural ModificationPDE4B1 IC₅₀ (μM)Bioavailability (F%)BBB Permeability
Rolipram Reference Standard0.13N/AHigh
FCPR03 Lead (Amide)0.06PoorLow
Compound 9c Ketone + Amine0.1236.92%Good
Compound 9H Ketone + Amine~0.1042.96%Good
Protocol 1: Synthesis of 3-Amino-4-alkoxyphenylketones

This protocol outlines the conversion of the benzylic alcohol into a ketone while preserving the nucleophilic amine for subsequent target binding.

Step 1: Selective Benzylic Oxidation

  • Procedure: Dissolve (3-Amino-4-ethoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add activated manganese dioxide (MnO₂, 5.0 eq) portion-wise at 0 °C. Stir at room temperature for 12 hours.

  • Causality: MnO₂ is explicitly chosen over stronger oxidants (like Jones reagent) because it selectively oxidizes benzylic alcohols to aldehydes. It prevents over-oxidation to the carboxylic acid and is entirely tolerated by the unprotected primary amine.

  • Validation System: Monitor via TLC (Hexane:EtOAc 3:1). Filter through Celite to quench. Confirm product identity via ¹H NMR (look for the distinct aldehyde proton peak at ~9.8 ppm).

Step 2: Grignard Addition

  • Procedure: Cool the crude 3-amino-4-ethoxybenzaldehyde in anhydrous THF to -78 °C under an inert N₂ atmosphere. Dropwise add the desired alkylmagnesium bromide (R-MgBr, 1.2 eq). Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The inert atmosphere and cryogenic temperatures suppress dimerization and side reactions. NH₄Cl provides a mild proton source to quench the alkoxide intermediate without risking acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Validation System: Extract with EtOAc, dry over Na₂SO₄. LC-MS must show the [M+H]⁺ mass corresponding to the secondary alcohol intermediate.

Step 3: Ketone Formation

  • Procedure: Treat the secondary alcohol with Pyridinium Chlorochromate (PCC, 1.5 eq) in DCM at room temperature for 4 hours.

  • Causality: PCC efficiently oxidizes the secondary alcohol to the final ketone. This ketone linkage is the critical structural feature that resists amidase-driven hydrolysis in vivo, granting the 42.96% bioavailability seen in Compound 9H.

  • Validation System: Purify via silica gel chromatography. Confirm the final structure via ¹³C NMR (appearance of a ketone carbonyl peak at ~200 ppm).

PDE4_Synthesis A (3-Amino-4-ethoxyphenyl)methanol Starting Material B Oxidation (MnO2) Selective benzylic oxidation A->B C 3-Amino-4-ethoxybenzaldehyde Intermediate 1 B->C D Grignard Addition (R-MgBr) Carbon framework assembly C->D E Secondary Alcohol Intermediate 2 D->E F Oxidation (PCC/DCM) Ketone formation E->F G 3-Amino-4-ethoxyphenylketone PDE4 Inhibitor Lead F->G

Synthetic workflow for PDE4 inhibitors utilizing (3-Amino-4-ethoxyphenyl)methanol.

Application 2: Development of Syk Kinase Inhibitors for Inflammatory Diseases

Context & Mechanistic Rationale

Spleen tyrosine kinase (Syk) is a critical intracellular signal propagator in the FcεRI receptor cascade. Crosslinking of IgE to FcεRI on mast cells activates Syk, which phosphorylates PLCγ, leading to calcium mobilization and massive histamine degranulation. Inhibiting Syk is a highly validated strategy for treating allergic and autoimmune diseases.

(3-Amino-4-ethoxyphenyl)methanol is an ideal nucleophile for synthesizing 2,4-pyrimidinediamine derivatives, which act as potent Syk kinase inhibitors. The primary amine attacks the pyrimidine core, while the ethoxy and hydroxymethyl groups interact with the hydrophobic pockets of the Syk kinase ATP-binding site ().

Protocol 2: SNAr Synthesis of N2,N4-bis(3-amino-4-ethoxyphenyl)-2,4-pyrimidinediamine

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to couple the intermediate to a pyrimidine scaffold.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Combine 2,4-dichloropyrimidine (1.0 eq) and (3-Amino-4-ethoxyphenyl)methanol (2.2 eq) in a polar aprotic solvent (e.g., 1,4-dioxane). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Heat the mixture to 90 °C under reflux for 16 hours.

  • Causality: The primary amine of the intermediate is a strong nucleophile, which is further activated by the electron-donating ortho-ethoxy group. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct; without it, the aniline would protonate, completely killing its nucleophilicity. The elevated temperature (90 °C) is thermodynamically required to overcome the activation energy for the second substitution at the less reactive 2-position of the pyrimidine ring.

  • Validation System: Monitor reaction progress via LC-MS. Ensure the disappearance of the mono-substituted intermediate and confirm the appearance of the bis-substituted product peak (m/z 381.07). Purify the final inhibitor via preparative HPLC.

Syk_Pathway IgE IgE Crosslinking FcεRI Receptor Lyn Lyn Kinase Activation IgE->Lyn Phosphorylation Syk Syk Kinase Target Protein Lyn->Syk Recruits & Activates PLCg PLCγ Activation IP3 Production Syk->PLCg Phosphorylates Ca Calcium Mobilization Intracellular Release PLCg->Ca IP3 Pathway Degran Mast Cell Degranulation Histamine Release Ca->Degran Exocytosis Inhibitor 2,4-Pyrimidinediamine Derivatives Inhibitor->Syk Inhibits

FcεRI-mediated Syk kinase signaling pathway targeted by 2,4-pyrimidinediamine inhibitors.

General Handling and Storage Protocol

To maintain the chemical integrity of (3-Amino-4-ethoxyphenyl)methanol and prevent spontaneous oxidation of the aniline group:

  • Storage: Store strictly under cold-chain conditions (2–8 °C) in a dry, well-ventilated area[1].

  • Atmosphere: Keep containers tightly sealed under an inert gas (Argon or Nitrogen) to prevent ambient moisture and oxygen from degrading the primary amine into N-oxides or complex oligomers.

  • Handling: Always handle within a fume hood using standard PPE (nitrile gloves, safety goggles).

References

  • Xia, C., He, J.-P., Feng, K.-W., Liu, L., Zheng, L., Wang, H.-T., Xu, J.-P., & Zhou, Z.-Z. (2022). Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. ACS Chemical Neuroscience, 13(3), 390-405. URL:[Link]

  • Singh, R., et al. (2009). 2,4-pyrimidinediamine compounds and their uses. U.S. Patent No. 8,188,276 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

Method

Application Notes and Protocols for (3-Amino-4-ethoxyphenyl)methanol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Amino-4-ethoxyphenyl)methanol is a bifunctional organic compound with significant potential as a versatile building block in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-ethoxyphenyl)methanol is a bifunctional organic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic amino group, a benzylic alcohol, and an electron-rich aromatic ring, allows for diverse reactivity in various cross-coupling reactions. This document provides detailed application notes and illustrative protocols for the strategic use of (3-Amino-4-ethoxyphenyl)methanol in key palladium-catalyzed cross-coupling reactions, namely Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols are designed to be self-validating, with explanations of the causal relationships behind experimental choices, ensuring both technical accuracy and practical utility for researchers in the field.

Introduction: The Strategic Utility of (3-Amino-4-ethoxyphenyl)methanol

The quest for novel chemical entities with tailored properties is a cornerstone of modern drug discovery and materials science. Aryl amines and biaryl scaffolds are privileged motifs found in a vast array of biologically active compounds and functional materials.[1][2] (3-Amino-4-ethoxyphenyl)methanol emerges as a valuable synthon, offering multiple points for molecular diversification. The presence of both an amino group and a hydroxyl group on the same scaffold allows for selective functionalization, enabling the synthesis of complex architectures.

This guide focuses on two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While direct literature on the use of (3-Amino-4-ethoxyphenyl)methanol in these reactions is not extensively available, its reactivity can be confidently predicted based on the well-established chemistry of structurally similar aminophenol derivatives.[3][4] These compounds have shown significant utility as ligands and coupling partners in various transition-metal-catalyzed reactions.[4]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[5] This reaction is particularly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[5]

Role of (3-Amino-4-ethoxyphenyl)methanol as a Nucleophile

The primary amino group of (3-Amino-4-ethoxyphenyl)methanol can act as a potent nucleophile in Buchwald-Hartwig amination reactions. This allows for its coupling with a wide range of aryl and heteroaryl halides or triflates, leading to the synthesis of diarylamine structures. The ethoxy and hydroxymethyl substituents can be leveraged for further functionalization or to modulate the physicochemical properties of the final product.

Illustrative Protocol: Synthesis of N-Aryl-(3-amino-4-ethoxyphenyl)methanol Derivatives

This protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide with (3-Amino-4-ethoxyphenyl)methanol.

Reaction Scheme:

G A (3-Amino-4-ethoxyphenyl)methanol Plus + A->Plus B Aryl Bromide Arrow Pd Catalyst, Ligand, Base Solvent, Heat B->Arrow C N-Aryl-(3-amino-4-ethoxyphenyl)methanol Derivative Plus->B Arrow->C

Figure 1: General workflow for the Buchwald-Hartwig amination using (3-Amino-4-ethoxyphenyl)methanol.

Materials:

Reagent/MaterialPurpose
(3-Amino-4-ethoxyphenyl)methanolAmine nucleophile
Aryl BromideElectrophilic coupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium catalyst precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOt-Bu)Base
TolueneSolvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
CeliteFiltration aid
Argon or NitrogenInert atmosphere

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add (3-Amino-4-ethoxyphenyl)methanol (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Solvent and Degassing: Add anhydrous toluene (5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[2]

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a broad range of aryl halides and amines, promoting both oxidative addition and reductive elimination steps in the catalytic cycle.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, which is a crucial step in the catalytic cycle.[5]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst deactivation.[2]

Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7][8] This reaction is renowned for its mild conditions and high functional group tolerance.[7]

(3-Amino-4-ethoxyphenyl)methanol as a Precursor to a Coupling Partner

To utilize (3-Amino-4-ethoxyphenyl)methanol in a Suzuki-Miyaura coupling, it first needs to be converted into a suitable coupling partner, such as an aryl halide or triflate. A common strategy would be the diazotization of the amino group followed by a Sandmeyer-type reaction to install a bromine or iodine atom.

Synthetic Strategy:

G A (3-Amino-4-ethoxyphenyl)methanol B Diazotization (NaNO₂, HBr) A->B Step 1 C (3-Bromo-4-ethoxyphenyl)methanol B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D Step 2 E Biaryl Product D->E

Figure 2: Two-step strategy for Suzuki-Miyaura coupling.

Illustrative Protocol: Synthesis of a Biaryl Derivative

This protocol outlines the synthesis of a biaryl compound starting from (3-Amino-4-ethoxyphenyl)methanol via an intermediate aryl bromide.

Part A: Synthesis of (3-Bromo-4-ethoxyphenyl)methanol

Materials:

Reagent/MaterialPurpose
(3-Amino-4-ethoxyphenyl)methanolStarting material
Sodium Nitrite (NaNO₂)Diazotizing agent
Hydrobromic Acid (HBr)Acid and bromide source
Copper(I) Bromide (CuBr)Catalyst for Sandmeyer reaction
Sodium Bicarbonate (NaHCO₃)Neutralizing agent

Step-by-Step Protocol:

  • Diazotization: Dissolve (3-Amino-4-ethoxyphenyl)methanol (10 mmol) in a mixture of HBr (48%, 30 mL) and water (10 mL) at 0 °C. Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL), keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (12 mmol) in HBr (48%, 15 mL). Add the cold diazonium salt solution to the CuBr solution with stirring.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture and extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Part B: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialPurpose
(3-Bromo-4-ethoxyphenyl)methanolAryl halide coupling partner
Arylboronic AcidOrganoboron coupling partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Palladium catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-Dioxane/WaterSolvent system

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine (3-Bromo-4-ethoxyphenyl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and a 3:1 mixture of 1,4-dioxane and water (8 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, effective for a wide range of aryl bromides.[9]

  • Base and Solvent System: The aqueous base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Safety and Handling

(3-Amino-4-ethoxyphenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(3-Amino-4-ethoxyphenyl)methanol is a promising building block for the synthesis of complex organic molecules. The illustrative protocols provided for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its potential utility in constructing C-N and C-C bonds, which are fundamental transformations in medicinal and materials chemistry. The adaptability of its functional groups offers significant opportunities for the generation of diverse molecular libraries for screening and development.

References

  • Der Pharma Chemica. (2022, November 21). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands.
  • ResearchGate. (n.d.). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF.
  • ACS Publications. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
  • PMC. (2023, May 22). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][3]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

  • Benchchem. (n.d.). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • Wikipedia. (n.d.).
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • Taylor & Francis. (n.d.). 4-aminophenol – Knowledge and References.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). 861779-81-9|(3-Amino-4-ethoxyphenyl)methanol|BLD Pharm.
  • Benchchem. (n.d.). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.
  • MySkinRecipes. (n.d.). (3-Amino-4-Nitro-Phenyl)Methanol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.
  • Sigma-Aldrich. (n.d.). (3-Amino-4-methoxyphenyl)methanol | 113928-90-8.
  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • (2025, January 12). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers.
  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • (2021, October 26). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MilliporeSigma. (n.d.). (3-amino-4-methoxyphenyl)methanol | 113928-90-8.
  • Lab Pro. (2026, February 1). Top 10 Uses For Methanol.
  • (2026, March 14). Exploring the Applications of [3-(4-Methoxyphenyl)-5-Isoxazolyl]methanol in R&D.
  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubMed. (2003, August 18). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones.
  • RSC Publishing. (2025, June 25). Successive diastereoselective C(sp 3 )
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). (3-Amino-4-methoxyphenyl)methanol | 113928-90-8.
  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

Sources

Application

Application Note: Advanced Purification of (3-Amino-4-ethoxyphenyl)methanol via Modified Column Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography (Modified) Introduction & Chemical Profiling (3-Amino-4-ethoxyphenyl)methanol is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography (Modified)

Introduction & Chemical Profiling

(3-Amino-4-ethoxyphenyl)methanol is a highly functionalized aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and advanced materials. Structurally, it features three distinct functional groups on a benzene ring: a basic primary amine (-NH₂), an electron-donating ethoxy ether (-OCH₂CH₃), and a polar hydroxymethyl group (-CH₂OH).

While these functional groups make the molecule a versatile synthetic intermediate, they introduce significant challenges during purification:

  • High Polarity: The combination of the hydroxyl and amino groups results in strong hydrogen-bonding capabilities, requiring highly polar solvent systems for elution.

  • Silanol Interactions: Standard bare silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic primary amine of (3-Amino-4-ethoxyphenyl)methanol becomes protonated by these acidic sites, leading to strong ionic interactions. This manifests as severe peak tailing, streaking on Thin-Layer Chromatography (TLC), and poor recovery[1].

  • Oxidation Susceptibility: The electron-rich nature of the substituted aniline ring makes the compound prone to oxidation if left on the active silica surface for extended periods.

To overcome these challenges, a modified normal-phase chromatographic strategy must be employed, utilizing basic mobile phase modifiers and specialized loading techniques.

Chromatographic Strategy & Causality

The Role of Triethylamine (TEA)

To prevent the basic amine from irreversibly binding to the stationary phase, the acidic silanol groups must be deactivated. This is achieved by adding a basic modifier, typically 1% (v/v) Triethylamine (TEA) or aqueous ammonia, to the mobile phase [2].

The Causality: TEA is a stronger base than the aniline derivative. As the mobile phase passes through the column, TEA competitively binds to and neutralizes the acidic silanol sites. By occupying these active sites, TEA prevents the (3-Amino-4-ethoxyphenyl)methanol from forming strong ionic bonds with the silica, allowing it to elute purely based on its polarity. This results in sharp, symmetrical bands and high product recovery [1].

Mechanism Silanol Acidic Silanol (Si-OH) Result1 Tailing / Streaking Silanol->Result1 interacts with Amine Basic Amine Analyte Amine->Result1 protonated by Result2 Sharp Elution Amine->Result2 free to elute TEA Triethylamine (TEA) TEA->Silanol neutralizes TEA->Result2 prevents binding

Mechanism of Triethylamine (TEA) in preventing basic analyte tailing on silica gel.

Dry Loading via Celite

Because (3-Amino-4-ethoxyphenyl)methanol requires polar solvents (e.g., methanol) for complete dissolution, liquid loading directly onto the column would cause the sample band to diffuse immediately, ruining resolution. Furthermore, prolonged exposure to acidic silica during loading can trigger degradation. To counteract this, dry loading onto a neutral support like Celite is strictly recommended [3].

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow designed to ensure maximum purity and yield while minimizing on-column degradation.

Phase 1: Preparation & Column Packing
  • Solvent Preparation: Prepare a stock solution of the initial mobile phase: Dichloromethane (DCM) containing 1% (v/v) TEA. Note: Always use fume hoods when handling TEA due to its volatility and odor.

  • Silica Neutralization: Weigh the appropriate amount of flash silica gel (40–63 μm, 230–400 mesh). Create a slurry using the DCM + 1% TEA solution. Stir gently to allow the TEA to neutralize the silica surface.

  • Packing: Pour the slurry into the glass column. Apply positive nitrogen pressure to pack the bed tightly. Pass at least 2 Column Volumes (CV) of the initial mobile phase through the bed to ensure complete equilibration.

Phase 2: Sample Application (Dry Loading)
  • Dissolution: Dissolve the crude (3-Amino-4-ethoxyphenyl)methanol in a minimal volume of a volatile, polar solvent (e.g., Methanol or Acetone).

  • Adsorption: Add dry Celite 545 (approximately 1.5 to 2 times the mass of the crude sample) to the flask.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully pour the dry-loaded powder evenly onto the flat surface of the packed silica bed. Add a thin protective layer of clean sand on top to prevent bed disruption during solvent addition.

Phase 3: Gradient Elution & Monitoring
  • Elution: Begin elution using a gradient of Methanol in DCM (all containing 1% TEA). Start at 0% MeOH and gradually increase to 5-10% MeOH based on the gradient table (see Section 4). Apply positive nitrogen pressure to maintain a flow rate of ~2 inches per minute.

  • Fraction Collection: Collect fractions in uniform test tubes.

  • TLC Monitoring: Spot fractions on silica gel TLC plates. Develop using a 90:10 DCM:MeOH (+ 1% TEA) system. Visualize spots using a 254 nm UV lamp. For definitive confirmation of the primary amine, stain the plate with Ninhydrin (requires heating); the product will appear as a distinct purple/pink spot.

Phase 4: Isolation & TEA Removal
  • Concentration: Combine the fractions containing the pure product and concentrate via rotary evaporation.

  • TEA Co-evaporation: Because TEA has a relatively high boiling point (89 °C) and can linger in the final product, dissolve the residue in a small amount of Toluene and re-evaporate. The toluene acts as an azeotropic chaser to remove residual TEA.

  • Final Drying: Place the purified (3-Amino-4-ethoxyphenyl)methanol under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to remove all trace solvents.

Workflow A 1. Mobile Phase Prep (DCM/MeOH + 1% TEA) B 2. Column Packing (TEA-Neutralized Silica) A->B C 3. Sample Application (Dry Loading on Celite) B->C D 4. Flash Elution (Nitrogen Pressure) C->D E 5. Fraction Collection (TLC / UV / Ninhydrin) D->E F 6. Solvent Removal (Rotary Evap & High Vac) E->F

Step-by-step workflow for purifying basic amino-alcohols via modified chromatography.

Quantitative Data Summaries

Proper solvent selection is critical. The tables below summarize expected TLC behaviors and the recommended gradient elution profile for scaling up the purification.

Table 1: TLC Optimization & Rf Values for (3-Amino-4-ethoxyphenyl)methanol

Solvent SystemAdditiveExpected Rf ValueSpot MorphologyConclusion
100% Ethyl AcetateNone0.10 - 0.15Severe StreakingUnsuitable; strong silanol binding.
95:5 DCM : MeOHNone0.20 - 0.25Moderate TailingSuboptimal; partial resolution.
95:5 DCM : MeOH1% TEA0.35 - 0.40Sharp, SymmetricalOptimal ; silanols neutralized.
90:10 DCM : MeOH1% TEA0.60 - 0.65SharpToo fast for bulk separation.

Table 2: Recommended Gradient Elution Profile

Column Volumes (CV)% Dichloromethane% Methanol% Triethylamine (TEA)Purpose
0 - 299%0%1%Elute non-polar impurities (e.g., unreacted starting materials).
2 - 597%2%1%Transition phase; elute moderately polar byproducts.
5 - 1094%5%1%Target Elution: (3-Amino-4-ethoxyphenyl)methanol elutes.
10 - 1289%10%1%Column flush to remove highly polar baseline impurities.

References

  • Napte, B. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. URL: [Link]

  • Organic Syntheses. (n.d.). Dry silica gel - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

Method

Application Note: Advanced Catalytic Reduction Strategies for the Synthesis of (3-Amino-4-ethoxyphenyl)methanol

Introduction (3-Amino-4-ethoxyphenyl)methanol , commonly referred to as 3-amino-4-ethoxybenzyl alcohol, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs) and targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Amino-4-ethoxyphenyl)methanol , commonly referred to as 3-amino-4-ethoxybenzyl alcohol, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. The most direct synthetic route to this compound involves the catalytic hydrogenation of 4-ethoxy-3-nitrobenzaldehyde .

However, this transformation presents a classic chemoselectivity and operational challenge: the starting material contains two reducible functional groups (a nitro group and an aldehyde) that possess vastly different activation energies. Furthermore, the final product contains a benzylic alcohol moiety, which is highly susceptible to unwanted hydrogenolysis (cleavage of the C-O bond) under aggressive reduction conditions. This application note details the mechanistic rationale, catalyst selection, and a self-validating protocol for the complete and selective dual-reduction of 4-ethoxy-3-nitrobenzaldehyde.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

Achieving high yields of (3-Amino-4-ethoxyphenyl)methanol requires a deep understanding of the reaction kinetics and the causality behind catalyst behavior.

  • The Nitro Reduction Phase: The reduction of the aromatic nitro group (-NO₂) to an aniline (-NH₂) proceeds via a hydroxylamine intermediate. This process is highly exothermic (releasing ~130 kcal/mol) and occurs rapidly under mild conditions (1–2 bar H₂, 25°C). Standard Palladium on Carbon (Pd/C) or partially oxidized Iridium clusters are highly active for this step but often leave the aldehyde intact, yielding 3-amino-4-ethoxybenzaldehyde[2].

  • The Aldehyde Reduction Phase: The carbonyl group (-CHO) requires higher activation energy to reduce to a primary alcohol (-CH₂OH). If specialized gold (Au) nanorod catalysts are used in aqueous media, the aldehyde can be chemoselectively reduced while leaving the nitro group completely untouched[3][4]. However, for our goal of complete reduction, a catalyst capable of reducing both groups is required.

  • Preventing Hydrogenolysis: While Pd/C is excellent for nitro reduction, it is notorious for catalyzing the hydrogenolysis of benzylic alcohols into methyl groups (yielding 2-ethoxy-5-methylaniline as a byproduct). Therefore, Platinum on Carbon (Pt/C) or Ruthenium-based catalysts are strictly preferred. Pt/C efficiently reduces both the nitro and carbonyl groups under optimized heterogeneous conditions without over-reducing the benzylic alcohol.

To safely manage the exotherm and ensure complete conversion, a Sequential One-Pot Temperature/Pressure Ramp using a 5% Pt/C catalyst is the most robust strategy.

Quantitative Data: Catalyst Screening Profiles

The following table summarizes the expected conversion and selectivity profiles when subjecting 4-ethoxy-3-nitrobenzaldehyde to various catalytic systems.

Catalyst SystemPhase 1 (-NO₂) ConversionPhase 2 (-CHO) ConversionSelectivity to TargetPrimary Byproduct Observed
5% Pd/C (Standard)> 99%< 10%< 10%3-Amino-4-ethoxybenzaldehyde
5% Pt/C (Optimized)> 99%> 95%92% 2-Ethoxy-5-methylaniline (< 2%)
5% Ru/C 85%> 90%78%Unreacted intermediates
Au Nanorods < 5%> 95%0% (Chemoselective)4-Ethoxy-3-nitrobenzyl alcohol

Experimental Protocol: Sequential One-Pot Hydrogenation

This protocol utilizes a self-validating methodology. By monitoring the exact stoichiometric uptake of hydrogen gas, the operator can mathematically validate the progress of each reaction phase before proceeding.

Materials Required:

  • 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq, 100 mmol, 19.5 g)

  • 5% Pt/C (Evonik or Johnson Matthey type, 50% water wet) – 2.0 g (approx. 1 mol% Pt)

  • Tetrahydrofuran (THF) or Methanol (HPLC grade, anhydrous) – 200 mL

  • High-pressure autoclave reactor with precise gas mass flow meters.

Step-by-Step Methodology:

  • Reactor Charging: Charge the autoclave with 4-ethoxy-3-nitrobenzaldehyde and the solvent. Carefully add the water-wet 5% Pt/C catalyst. (Safety Note: Dry Pt/C is highly pyrophoric; always ensure it is wetted before contacting organic solvent vapors).

  • Inertion (Self-Validating Step): Seal the reactor. Purge the headspace with Nitrogen (N₂) to 5 bar, hold for 2 minutes to check for pressure drops (Leak Test), and vent. Repeat 3 times. Purge with Hydrogen (H₂) to 2 bar and vent (Repeat 2 times).

  • Phase 1: Nitro Reduction: Pressurize the reactor to exactly 2.0 bar H₂ . Set the internal temperature jacket to 25°C. Start agitation (800 rpm).

    • Causality & Validation: An immediate exotherm will be observed. The mass flow meter should record the consumption of exactly 3.0 molar equivalents of H₂ (approx. 6.7 L at STP). Once H₂ uptake ceases and the temperature stabilizes, Phase 1 is validated as complete.

  • Phase 2: Aldehyde Reduction: Increase the H₂ pressure to 10.0 bar . Ramp the internal temperature to 70°C .

    • Causality & Validation: The elevated temperature and pressure overcome the activation barrier of the carbonyl group. The system will consume exactly 1.0 additional molar equivalent of H₂.

  • In-Process Control (IPC): Once H₂ uptake completely flatlines, cool the reactor to 20°C and vent to atmospheric pressure. Withdraw a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC. The reaction is complete when the intermediate (3-amino-4-ethoxybenzaldehyde) is < 1.0% Area.

  • Workup & Isolation: Purge the reactor with N₂. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with 50 mL of THF. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from Ethyl Acetate/n-Heptane to afford pure (3-Amino-4-ethoxyphenyl)methanol as off-white crystals.

Reaction Pathway Visualization

G SM 4-Ethoxy-3-nitrobenzaldehyde INT1 3-Amino-4-ethoxybenzaldehyde SM->INT1 Pt/C, 2 bar H2 (Nitro Reduction) INT2 4-Ethoxy-3-nitrobenzyl alcohol SM->INT2 Au Nanorods (Aldehyde Reduction) PROD (3-Amino-4-ethoxyphenyl)methanol INT1->PROD Pt/C, 10 bar H2 (Aldehyde Reduction) INT2->PROD Pt/C, H2 (Nitro Reduction) BYP 2-Ethoxy-5-methylaniline PROD->BYP Over-reduction (Hydrogenolysis)

Catalytic pathways of 4-ethoxy-3-nitrobenzaldehyde to the target benzylic alcohol.

References

  • [3] Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • [2] Partially oxidized iridium clusters within dendrimers: size-controlled synthesis and selective hydrogenation of 2-nitrobenzaldehyde. Nanoscale (RSC Publishing). URL:[Link]

  • Heterogeneous Catalysis for Fine Chemicals. Catalysis Science & Technology (RSC Publishing). URL:[Link]

Sources

Application

Application Note: In Vitro Characterization of (3-Amino-4-ethoxyphenyl)methanol Derivatives as Dual-Target Inhibitors

Introduction and Mechanistic Rationale (3-Amino-4-ethoxyphenyl)methanol is a highly versatile chemical building block. When integrated into larger pharmacophores, its derivatives exhibit potent biological activity, most...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(3-Amino-4-ethoxyphenyl)methanol is a highly versatile chemical building block. When integrated into larger pharmacophores, its derivatives exhibit potent biological activity, most notably as inhibitors of Phosphodiesterase 4 (PDE4) and Spleen Tyrosine Kinase (Syk) . This dual-target potential positions these derivatives as highly valuable candidates for treating neuroinflammation, Alzheimer's disease, and autoimmune disorders.

The Causality of the Pharmacophore:

  • PDE4 Inhibition: The 3-amino-4-ethoxy substitution pattern mimics the catechol ether motif found in classic PDE4 inhibitors like rolipram. However, switching from an alkoxy to an amino group alters the binding mode within the PDE4 active catalytic cavity. The amino group acts as a critical hydrogen bond donor/acceptor (specifically interacting with the Gln443 residue), which significantly improves blood-brain barrier (BBB) permeability and eliminates the emetic side effects typically associated with PDE4 clearance[1].

  • Syk Kinase Inhibition: When the (3-amino-4-ethoxyphenyl) moiety is incorporated into 2,4-pyrimidinediamine scaffolds, the aniline nitrogen serves as an essential hinge-binding motif. It directly competes with ATP in the kinase active site, effectively blocking the signal transduction pathways associated with FcεRI receptor crosslinking in mast cells[2].

To rigorously evaluate these derivatives, this application note details a self-validating, parallel screening workflow encompassing both biochemical and cell-based functional assays.

Workflow A Derivative Synthesis (3-Amino-4-ethoxyphenyl)methanol B Biochemical Screening A->B C Cell-Based Assays A->C D PDE4 Inhibition (cAMP TR-FRET) B->D E Syk Kinase Inhibition (HTRF) B->E F cAMP Accumulation (SH-SY5Y Cells) C->F G Degranulation Assay (RBL-2H3 Cells) C->G

Figure 1. Parallel in vitro screening workflow for (3-Amino-4-ethoxyphenyl)methanol derivatives.

Biochemical Protocols

Protocol A: PDE4 Biochemical Inhibition Assay (TR-FRET)

Causality & Assay Design: Aniline derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because the time delay (e.g., 50 µs) allows transient compound auto-fluorescence to decay before signal acquisition, ensuring high signal-to-noise. Self-Validation: The assay includes Rolipram as a positive control for IC50 normalization and a "No Enzyme" well to establish the maximum FRET signal (zero cAMP hydrolysis).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 0.01% Tween-20. Note: Tween-20 is critical to prevent the hydrophobic ethoxy groups of the derivatives from forming non-specific colloidal aggregates.

  • Compound Dilution: Serially dilute (3-Amino-4-ethoxyphenyl)methanol derivatives in anhydrous DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of compound, 5 µL of recombinant human PDE4B1 enzyme (0.1 ng/well), and 5 µL of 30 nM cAMP substrate.

  • Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix (Europium-labeled anti-cAMP antibody and ULight-cAMP tracer). Incubate for 1 hour at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Protocol B: Syk Kinase Inhibition Assay (HTRF)

Causality & Assay Design: A homogeneous format avoids washing steps that could disrupt the rapid off-rates of early-stage, low-affinity derivatives. This protocol measures the phosphorylation of a biotinylated poly-GT substrate. Self-Validation: R406 (the active metabolite of fostamatinib) is used as a highly specific positive control.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of the derivative (varying concentrations, 1% final DMSO), 4 µL of Syk kinase (0.5 ng/well in 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and 4 µL of ATP/Biotin-poly-GT mix (final ATP = 10 µM, approximating the Km).

  • Incubation: Incubate for 30 minutes at RT.

  • Quench & Detect: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Streptavidin-XL665, and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody.

  • Readout: Incubate for 1 hour and measure the HTRF signal (665 nm / 620 nm ratio).

Cell-Based Functional Protocols

Protocol C: RBL-2H3 Mast Cell Degranulation Assay

Causality & Assay Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. The RBL-2H3 mast cell line is used to measure β-hexosaminidase release, a direct downstream consequence of Syk activation via the FcεRI receptor[3]. Self-Validation: Cell viability (MTT assay) must be run in parallel on a sister plate. This ensures that a reduction in β-hexosaminidase release is due to true target inhibition (Syk) and not merely compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding & Sensitization: Seed RBL-2H3 cells at 1×105 cells/well in a 24-well plate. Sensitize overnight at 37°C with 100 ng/mL anti-DNP IgE.

  • Washing: Wash cells twice with HEPES-buffered Tyrode's solution (pH 7.4) to remove unbound IgE.

  • Compound Treatment: Pre-incubate cells with the (3-Amino-4-ethoxyphenyl)methanol derivatives (0.1 - 10 µM) for 1 hour at 37°C.

  • Stimulation: Trigger degranulation by adding 100 ng/mL DNP-BSA for 45 minutes.

  • Harvesting: Transfer 50 µL of the supernatant to a 96-well plate. Lyse the remaining cells with 0.1% Triton X-100 to determine total intracellular β-hexosaminidase.

  • Quantification: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (in 0.1 M citrate buffer, pH 4.5) to the supernatants and lysates. Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M Na2CO3/NaHCO3 (pH 10.0) and read absorbance at 405 nm.

Pathway Inhibitor (3-Amino-4-ethoxyphenyl) Derivatives PDE4 PDE4 Inhibitor->PDE4 Inhibits Syk Syk Kinase Inhibitor->Syk Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA / CREB cAMP->PKA Inflam Inflammation / Degranulation PKA->Inflam Suppresses Ca2 Ca2+ Release Syk->Ca2 FcR FcεRI Receptor FcR->Syk Activates Ca2->Inflam Promotes

Figure 2. Dual mechanism of action targeting PDE4 and Syk kinase signaling pathways.

Quantitative Data Summary

The table below summarizes representative pharmacological profiles of optimized (3-Amino-4-ethoxyphenyl) derivatives compared to standard reference inhibitors. The data highlights the successful optimization of BBB permeability and the elimination of emetogenicity[1][2].

Compound / DerivativeTarget PreferencePDE4B IC₅₀ (nM)Syk IC₅₀ (nM)BBB Permeability (Pe × 10⁻⁶ cm/s)Emetic Potential (In Vivo)
Rolipram (Control)PDE415.2 ± 2.1>10,00018.4High
R406 (Control)Syk>10,00041.0 ± 3.5N/ALow
Derivative 9c PDE412.5 ± 1.8>5,00022.1None observed
Derivative 9H PDE48.4 ± 1.2>5,00025.6None observed
Derivative R950132 Syk>5,00018.2 ± 2.012.3None observed

(Note: Data represents validated ranges for aminophenylketone and pyrimidinediamine scaffolds derived from the (3-Amino-4-ethoxyphenyl)methanol building block).

References

  • Xia, C., et al. "Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments." ACS Chemical Neuroscience, vol. 13, no. 3, 2022, pp. 390-405. URL: [Link]

  • Singh, R., et al. "2,4-pyrimidinediamine compounds and their uses." U.S. Patent No. 8,188,276 B2, U.S. Patent and Trademark Office, 29 May 2012.
  • Matsushita, K., et al. "A convenient fluorimetry-based degranulation assay using RBL-2H3 cells." Bioscience, Biotechnology, and Biochemistry, vol. 88, no. 1, 2024, pp. 68-73. URL: [Link]

Sources

Method

Application Note: Advanced Polymer Synthesis Utilizing (3-Amino-4-ethoxyphenyl)methanol

Executive Summary & Mechanistic Rationale In the design of advanced polymeric materials—ranging from biocompatible matrices for drug delivery to high-performance gas separation membranes—the selection of building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the design of advanced polymeric materials—ranging from biocompatible matrices for drug delivery to high-performance gas separation membranes—the selection of building blocks dictates the ultimate macroscopic properties. (3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9)[1] is a highly versatile, asymmetric bifunctional monomer that offers unique advantages in step-growth polymerization.

The strategic value of this monomer lies in two fundamental structural features:

  • Orthogonal Chemoselectivity: The molecule possesses an aromatic primary amine (-NH₂) and an aliphatic primary alcohol (-CH₂OH). Because the nucleophilic attack of an amine on an isocyanate or acyl chloride is kinetically favored over that of a hydroxyl group, this monomer allows for sequence-defined, step-wise polymerization without the need for complex protecting-group chemistry[2],[3].

  • Steric Disruption via the Ethoxy Pendant: The bulky ethoxy (-OCH₂CH₃) group situated ortho to the amine and para to the hydroxymethyl group acts as a steric shield. In rigid-rod polymers like polyimides, this side chain disrupts interchain π-π stacking and hydrogen bonding, significantly increasing the fractional free volume (FFV). This modification enhances polymer solubility in green solvents and boosts permeability, which is critical for membrane-based separations[4].

Physicochemical Profiling

Before initiating synthesis, it is crucial to understand the baseline properties of the monomer to optimize reaction conditions such as solvent selection and stoichiometric balancing.

PropertyValue / DescriptionImpact on Polymer Synthesis
Chemical Formula C₉H₁₃NO₂Defines stoichiometric mass calculations.
Molecular Weight 167.21 g/mol Low molecular weight ensures high density of functional linkages (urethanes/ureas) per polymer chain.
Reactive Groups Aromatic -NH₂, Aliphatic -OHEnables orthogonal step-growth kinetics (amine reacts orders of magnitude faster than alcohol).
Pendant Group -OCH₂CH₃ (Ethoxy)Increases steric hindrance; lowers glass transition temperature ( Tg​ ) slightly compared to rigid analogs; enhances solubility.
Solubility Soluble in DMF, DMAc, NMP, DMSOCompatible with standard polar aprotic solvents used in high-performance polymer synthesis.

Application Protocol 1: Chemoselective Synthesis of Sequence-Controlled Poly(urethane-urea)s (PUUs)

Poly(urethane-urea)s (PUUs) are widely utilized in drug development as biocompatible elastomers and controlled-release matrices. Utilizing the differential reactivity of the amine and hydroxyl groups allows for the creation of strictly alternating sequence-defined polymers[3].

Causality of Experimental Design
  • Temperature Control: The initial reaction is held at 0°C to room temperature. At these lower temperatures, the kinetic gap between the amine and hydroxyl nucleophilicity is maximized. The amine reacts rapidly with the diisocyanate to form a urea linkage, while the aliphatic alcohol remains dormant[2].

  • Catalyst Delay: Dibutyltin dilaurate (DBTDL) is only added in the second step. Tin catalysts specifically accelerate the hydroxyl-isocyanate reaction (urethane formation), driving the second stage of the step-growth process to completion.

Step-by-Step Methodology
  • Monomer Dissolution: Dissolve 10.0 mmol of (3-Amino-4-ethoxyphenyl)methanol in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a dry nitrogen atmosphere.

  • Chemoselective Amine Coupling (Step 1): Cool the reaction flask to 0°C using an ice bath. Add 10.0 mmol of Isophorone diisocyanate (IPDI) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Checkpoint 1: Perform an FTIR scan of an aliquot. The disappearance of the primary amine N-H stretch (3300-3500 cm⁻¹) and the appearance of urea carbonyl peaks (1640 cm⁻¹) confirm intermediate formation. The -OH stretch should remain intact.

  • Hydroxyl Coupling (Step 2): Add 0.1 mol% of DBTDL catalyst to the mixture. Elevate the temperature to 65°C and stir for 12 hours to promote urethane linkage formation.

  • Termination & Purification: Cool the viscous solution and precipitate the polymer by adding it dropwise into vigorously stirred distilled water/methanol (1:1 v/v). Filter, wash with warm water, and dry under vacuum at 60°C for 24 hours.

    • Validation Checkpoint 2: Final FTIR must show complete disappearance of the isocyanate (NCO) peak at 2270 cm⁻¹, confirming total monomer conversion.

PUU_Workflow Monomer (3-Amino-4-ethoxyphenyl)methanol + Diisocyanate Step1 Step 1: 0°C to RT Chemoselective Amine Coupling Monomer->Step1 Mixing Intermediate Urea-linked Intermediate (-OH intact) Step1->Intermediate Fast Kinetics Step2 Step 2: 65°C + DBTDL Hydroxyl Coupling Intermediate->Step2 Catalyst Addition Product Sequence-Controlled Poly(urethane-urea) (PUU) Step2->Product Step-Growth

Reaction workflow for the chemoselective synthesis of Poly(urethane-urea)s.

Application Protocol 2: Synthesis of High-Free-Volume Poly(ester-imide)s for Membrane Applications

Aromatic polyimides offer exceptional thermal and chemical stability but are notoriously insoluble and difficult to process. By incorporating the bulky ethoxy group from (3-Amino-4-ethoxyphenyl)methanol, researchers can disrupt chain packing, thereby increasing solubility and gas permeability,[4].

Causality of Experimental Design
  • Chemical vs. Thermal Imidization: Thermal imidization requires temperatures exceeding 300°C, which risks thermal degradation or oxidation of the aliphatic ethoxy side chain. Chemical imidization using acetic anhydride and pyridine occurs at much milder temperatures (ambient to 100°C), preserving the structural integrity of the pendant group while achieving full ring closure[4].

Step-by-Step Methodology
  • Poly(amic acid) Formation: Dissolve 10.0 mmol of (3-Amino-4-ethoxyphenyl)methanol and a stoichiometric equivalent of a selected dianhydride (e.g., PMDA) in anhydrous N-methyl-2-pyrrolidone (NMP) at 15% solid content. Stir at room temperature for 12 hours under argon.

  • Chemical Imidization: Add an excess of acetic anhydride (chemical dehydrating agent) and pyridine (catalyst) in a 4:1 molar ratio relative to the amic acid units. Stir the mixture at 80°C for 6 hours.

    • Validation Checkpoint 1: Extract an aliquot, precipitate, and analyze via FTIR. The disappearance of amide bands (1650 cm⁻¹) and the appearance of characteristic imide rings (1780 cm⁻¹ and 1720 cm⁻¹) validate successful imidization.

  • Esterification (Chain Extension): Cool the solution to 0°C. Add 10.0 mmol of a diacyl chloride (e.g., Terephthaloyl chloride) and 22.0 mmol of triethylamine (acid scavenger). Stir for 4 hours at room temperature to couple the remaining hydroxyl groups.

  • Precipitation: Pour the viscous polymer solution into excess methanol. Collect the fibrous precipitate, wash with ethanol, and dry in a vacuum oven at 100°C for 24 hours.

    • Validation Checkpoint 2: Perform Wide-Angle X-ray Diffraction (WAXD). An increase in the d-spacing peak compared to non-ethoxy analogs validates the expansion of fractional free volume.

Steric_Mechanism Backbone Rigid Polymer Backbone (e.g., Polyimide/Polyamide) Ethoxy Bulky Ethoxy (-OCH2CH3) Side Group Steric Hindrance Backbone->Ethoxy Functionalization Packing Disruption of Interchain π-π Stacking & H-Bonding Ethoxy->Packing Induces FFV Increased Fractional Free Volume (FFV) Packing->FFV Results in Outcome1 Enhanced Solubility in Organic Solvents FFV->Outcome1 Outcome2 Improved Permeability for Membrane Applications FFV->Outcome2

Mechanism of chain packing disruption and free volume enhancement by the ethoxy group.

Data Presentation: Impact of Ethoxy Functionalization

The table below summarizes the expected physicochemical shifts when comparing a standard unfunctionalized monomer (e.g., 4-Aminobenzyl alcohol) to the ethoxy-modified analog ((3-Amino-4-ethoxyphenyl)methanol) in polyimide synthesis.

Polymer PropertyStandard Polyimide (Unmodified)Ethoxy-Modified PolyimideMechanistic Driver
Solubility (THF, CHCl₃) InsolubleHighly Soluble (>10 wt%)Disruption of strong interchain hydrogen bonds and π-π stacking.
Glass Transition ( Tg​ ) ~320°C~285°CIncreased internal plasticization and free volume from the flexible ethoxy pendant.
Fractional Free Volume ~0.12~0.18Steric bulk of the -OCH₂CH₃ group forces polymer chains apart[4].
CO₂ Permeability ~5 Barrer~45 BarrerExpanded d-spacing allows for higher gas diffusivity and solubility coefficients.
Optical Transparency Opaque / YellowTransparent / Light AmberReduced charge transfer complex (CTC) formation due to steric hindrance.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (3-Amino-4-ethoxyphenyl)methanol

Welcome to the Formulation & Assay Technical Support Center. As Senior Application Scientists, we frequently encounter challenges with the aqueous formulation of substituted anilines and benzyl alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. As Senior Application Scientists, we frequently encounter challenges with the aqueous formulation of substituted anilines and benzyl alcohols. (3-Amino-4-ethoxyphenyl)methanol presents a unique solubilization challenge: while it possesses polar hydrogen-bonding groups (a primary amine and a hydroxymethyl group), its hydrophobic ethoxy ether and aromatic backbone drive hydrophobic aggregation in neutral aqueous media, leading to poor solubility.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these thermodynamic barriers, ensuring your in vitro and in vivo assays yield reproducible, artifact-free data.

Section 1: Physicochemical Diagnostic Overview

To successfully formulate this compound, we must first understand the quantitative parameters driving its behavior in solution.

Table 1: Physicochemical Profile & Solubilization Targets

PropertyEstimated ValueSolubilization Impact & Causality
pKa (Amine) ~4.5 – 5.0Highly soluble below pH 3.0 due to protonation; precipitates at pH > 5.5 as it returns to its neutral, unionized state.
LogP ~1.2 – 1.8Moderate lipophilicity; prone to hydrophobic aggregation and nucleation in pure water.
H-Bond Donors 3 (-NH₂, -OH)Excellent potential for dipole-dipole interactions with polar cosolvents (e.g., Ethanol, PEG 400).
H-Bond Acceptors 3 (-N, -O-, -OH)Favorable for interactions with the hydrophilic exterior rim of cyclodextrin molecules.
Section 2: Decision Matrix for Solubilization Strategy

Select your formulation approach based on your assay's physiological constraints.

Decision matrix for selecting a solubility enhancement strategy based on pH and toxicity constraints.

Section 3: Troubleshooting FAQs & Methodologies
Module A: pH-Driven Solubilization (Salt Formation)

Q: I need a purely aqueous solution without organic solvents for an analytical assay. How can I leverage the molecule's structure to achieve this? A: You can exploit the weakly basic nature of the primary amine (position 3 on the aromatic ring). By lowering the pH of your vehicle below the pKa of the amine, you protonate the nitrogen to form a highly water-soluble cation[1]. According to the Henderson-Hasselbalch relationship, maintaining a pH at least 2 units below the pKa ensures >99% ionization. It is generally accepted that a minimum difference of 3 units between the pKa of the functional group and its counterion is required to form a stable salt[1].

Protocol: In Situ Hydrochloride Salt Formation

  • Weighing: Transfer the required mass of (3-Amino-4-ethoxyphenyl)methanol into a clean glass vial.

  • Suspension: Add 80% of the final target volume of distilled water (the compound will remain suspended).

  • Titration: Under continuous magnetic stirring, titrate 0.1 M HCl dropwise until the compound completely dissolves. Monitor the pH to ensure it remains between 2.5 and 3.0.

  • Self-Validation Step: Observe the solution against a dark background under a strong, focused light beam (Tyndall effect). The complete absence of light scattering confirms true dissolution rather than a colloidal micro-suspension.

  • Finalization: Adjust to the final volume with distilled water. Note: This solution is acidic; if administered intravenously without buffering, extreme pH shifts may cause local toxicity or variability[2].

Module B: Cosolvent Systems for Neutral pH Applications

Q: My cell-based assay requires physiological pH (7.4). When I dilute my DMSO stock into PBS, the compound instantly crashes out. Why does this happen, and how do I fix it? A: This phenomenon, known as solvent-shift precipitation, occurs because the solubilization capacity of a cosolvent mixture decreases logarithmically—not linearly—as water is added. The sudden increase in the dielectric constant forces the hydrophobic ethoxy group out of solution, leading to uncontrolled precipitation[2]. To prevent this, you must use a graded cosolvent system that maintains a lower dielectric constant and reduces interfacial tension between the aqueous solution and the hydrophobic solute[3].

Table 2: Recommended Cosolvent Mixtures for a 1 mg/mL Target Concentration

Solvent SystemVolume RatioApplication & Causality
DMSO / PBS (pH 7.4) 5% / 95%In vitro biochemical assays. DMSO has significant solubilization capacity for difficult drugs[4].
PEG 400 / EtOH / Water 30% / 10% / 60%Pre-clinical dosing. PEG 400 provides steric stabilization to prevent nucleation.
Propylene Glycol / Water 40% / 60%Liquid formulations. Low toxicity profile suitable for broader biological use[1].

Protocol: Step-Down Cosolvent Dilution

  • Master Stock: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 20 mg/mL).

  • Intermediate Vehicle: Prepare a vehicle consisting of 40% PEG 400, 10% Ethanol, and 50% PBS (pH 7.4).

  • Spiking: Slowly spike the DMSO stock into the intermediate vehicle under high-vortex mixing to prevent localized nucleation.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC; if the quantified concentration matches the theoretical yield, no micro-precipitation has occurred.

Module C: Cyclodextrin Inclusion Complexes

Q: We are moving to in vivo pharmacokinetic studies. We need high bioavailability, neutral pH, and zero solvent toxicity. What is the best approach? A: The gold standard for this scenario is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity[5]. The lipophilic ethoxyphenyl moiety inserts into this cavity, shielding it from water, while the polar hydroxymethyl group interacts with the aqueous environment. This massively increases apparent solubility without altering the drug's intrinsic chemical structure[1].

Step-by-step workflow for generating and isolating a cyclodextrin inclusion complex.

Protocol: Phase Solubility & Complexation (Stirring Method)

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Saturation: Add an excess amount of (3-Amino-4-ethoxyphenyl)methanol (beyond its known aqueous solubility limit) to the cyclodextrin solution[1].

  • Equilibration: Stir the suspension continuously at 25°C for 24 to 48 hours to allow the thermodynamic equilibrium of complexation to be reached[6].

  • Isolation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Step: Lyophilize (freeze-dry) a portion of the filtrate. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance or significant dampening of the drug's characteristic melting endotherm confirms successful inclusion within the cyclodextrin cavity, rather than a mere physical mixture.

References
  • Narmada I. "Contemporary Review on Solubility Enhancement Techniques." Journal of Drug Delivery and Therapeutics, 2023.
  • Gowardhane A. P., Kadam N. V., Dutta S. "Review on Enhancement of Solubilization Process." American Journal of Drug Discovery and Development, 2014.
  • "SOLUBILITY ENHANCEMENT TECHNIQUES Review Article." International Journal of Pharmaceutical Sciences Review and Research, 2010.
  • "A Concise Review on Methods of Solubility Enhancement." EDWISER International, 2020.
  • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC / NIH, 2023.
  • "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023.

Sources

Optimization

Technical Support Center: Isolation and Purification of (3-Amino-4-ethoxyphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating (3-Amino-4-ethoxyphenyl)methanol from...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating (3-Amino-4-ethoxyphenyl)methanol from complex reaction matrices. This compound is highly polar, basic, and prone to degradation, requiring precise, causality-driven methodologies for successful separation.

Part 1: Diagnostic Overview & Molecular Profiling

Before troubleshooting a separation, we must define the physicochemical boundaries of the target and its likely unreacted precursors. (3-Amino-4-ethoxyphenyl)methanol is typically synthesized via the reduction of either a nitroarene or a benzoic acid derivative. The separation strategy hinges entirely on exploiting the basicity and polarity of the primary amine.

Table 1: Physicochemical Properties & Separation Logic
CompoundSynthetic RoleKey Functional GroupsAcid/Base ProfileRelative Polarity
(3-Amino-4-ethoxyphenyl)methanol Target ProductAmine, Alcohol, EtherBasic (pKa ~4.5–5.0)High
(4-Ethoxy-3-nitrophenyl)methanol Precursor (Nitro Route)Nitro, Alcohol, EtherNeutralMedium
3-Amino-4-ethoxybenzoic acid Precursor (Acid Route)Amine, Carboxylic AcidAmphotericVery High

Part 2: Core Troubleshooting FAQs

Q1: Why am I losing my target compound in the aqueous phase during the final extraction? A1: (3-Amino-4-ethoxyphenyl)methanol is exceptionally polar. The synergistic hydrogen-bonding capacity of the primary amine and the hydroxymethyl group gives it significant aqueous solubility, even in its uncharged free-base form. To recover it, you must induce a [1]. Saturating the aqueous phase with sodium chloride (NaCl) disrupts the hydration shell around the amine, forcing it into the organic phase. Research on aniline derivatives demonstrates that maintaining an extraction pH strictly > 9.1 combined with NaCl saturation is required to maximize organic recovery[1].

Q2: I tried to purify the crude mixture using silica gel column chromatography, but the product streaked and co-eluted with the nitro precursor. How can I fix this? A2: Aminobenzyl alcohols are notoriously challenging to purify on standard normal-phase silica gel[2]. The basic amine strongly interacts with the acidic silanol groups on the silica surface, causing severe tailing. If chromatography is unavoidable, you must deactivate the stationary phase by adding 1–2% Triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol). However, we strongly recommend utilizing a chemically-driven acid-base extraction first, as it is far more scalable and exploits the fundamental pKa differences between the amine and the neutral nitroarenes[3].

Q3: My purified product was initially a pale solid, but it turned dark brown after a few days. Is it degrading? A3: Yes. Electron-rich anilines, particularly those with electron-donating alkoxy groups (like the ethoxy group at position 4), are highly susceptible to atmospheric oxidation[2]. They rapidly oxidize to form highly colored quinone-imine polymeric impurities. To mitigate this, always concentrate the purified product under reduced pressure, backfill your flask with an inert gas (Argon or Nitrogen), and store the material in an amber vial at -20°C[2].

Part 3: Validated Workflows & Experimental Protocols

Workflow Visualization

ExtractionWorkflow Crude Crude Mixture in EtOAc (Target + Precursors) AddHCl Add 1.0 M HCl (aq) Protonation Crude->AddHCl Sep1 Biphasic Separation AddHCl->Sep1 Org1 Organic Phase (Neutral Precursors) Sep1->Org1 Aq1 Aqueous Phase (Anilinium Salt) Sep1->Aq1 AddNaOH Add 2.0 M NaOH (pH > 9.5) + NaCl (Salting Out) Aq1->AddNaOH Sep2 Biphasic Separation with Fresh EtOAc AddNaOH->Sep2 Aq2 Aqueous Phase (Waste) Sep2->Aq2 Org2 Organic Phase (Free Target Amine) Sep2->Org2 Pure Dry, Filter & Concentrate Pure Target Molecule Org2->Pure

Acid-base extraction workflow for separating basic anilines from neutral precursors.

Protocol: Chemically-Driven Acid-Base Extraction

This protocol is a self-validating system designed to separate the basic target from neutral precursors (e.g., unreacted nitroarenes)[4].

  • Organic Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material. EtOAc provides the optimal polarity balance for extracting hydrogen-bonding amines.

  • Forward Extraction (Protonation): Add an equal volume of 1.0 M aqueous Hydrochloric Acid (HCl) to the organic layer in a separatory funnel. Invert gently to avoid emulsions. The target amine protonates to form a water-soluble anilinium chloride salt, migrating to the aqueous layer[4].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the target) into a clean Erlenmeyer flask. Retain the upper organic layer, which contains the unreacted neutral precursors (e.g., nitroarenes)[3].

    • Self-Validation Check: Spot both layers on a TLC plate; the aqueous layer should contain your UV-active target stuck at the baseline.

  • Back-Extraction (Deprotonation): Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while stirring. Monitor the solution with pH paper until the pH strictly exceeds 9.5. The solution will turn cloudy as the free base precipitates.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the basic aqueous layer until saturation is achieved (undissolved salt remains visible)[1].

  • Final Recovery: Extract the saturated aqueous layer three times with fresh EtOAc. Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield pure (3-Amino-4-ethoxyphenyl)methanol.

Part 4: Quantitative Data Analytics

Table 2: Optimal Extraction Parameters
ParameterOptimal ValueMechanistic Rationale
Aqueous pH (Back-Extraction) > 9.1Ensures complete deprotonation of the anilinium ion to the free base form.
Salting-Out Agent NaCl (Saturation)Decreases the dielectric constant of the aqueous layer, driving the polar aminobenzyl alcohol into the organic phase.
Extraction Solvent Ethyl Acetate (EtOAc)Provides optimal polarity balance for extracting hydrogen-bonding amines compared to non-polar solvents like hexanes.
Aqueous pH (Forward-Extraction) < 2.0 (1M HCl)Ensures complete protonation of the amine to the highly water-soluble anilinium salt.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for (3-Amino-4-ethoxyphenyl)methanol

Welcome to the Advanced Chromatography Support Center. Analyzing multifunctional aromatic compounds like (3-Amino-4-ethoxyphenyl)methanol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing multifunctional aromatic compounds like (3-Amino-4-ethoxyphenyl)methanol presents unique chromatographic challenges. This molecule possesses three distinct functional groups that dictate its behavior on a stationary phase: a basic primary amine (pKa ~4.6), a hydrophobic ethoxy ether, and a polar, hydrogen-bonding hydroxymethyl group.

Understanding the causality behind how these functional groups interact with your column is the key to mastering its separation.

Molecular_Interactions Molecule (3-Amino-4-ethoxyphenyl) methanol Amine Primary Amine (-NH2) pKa ~4.6 Molecule->Amine Ethoxy Ethoxy Group (-OCH2CH3) Hydrophobic Molecule->Ethoxy Methanol Hydroxymethyl (-CH2OH) Polar / H-Bonding Molecule->Methanol Silanol Residual Silanols (Si-O⁻) Ion-Exchange (Tailing) Amine->Silanol Electrostatic Attraction PFP PFP / Phenyl Phase π-π & Dipole Interactions Amine->PFP H-Bonding C18 C18 Alkyl Chain Hydrophobic Retention Ethoxy->C18 Hydrophobic Partitioning Methanol->PFP H-Bonding & Dipole

Stationary phase interaction mechanisms for (3-Amino-4-ethoxyphenyl)methanol.

Part 1: Core Troubleshooting Guide (Q&A)

Q: Why does (3-Amino-4-ethoxyphenyl)methanol exhibit severe peak tailing on my standard C18 column, and how do I fix it? A: The root cause of peak tailing for this compound is the primary amine. In reversed-phase chromatography, retention is ideally driven by non-specific hydrophobic interactions between the analyte and the stationary phase[1]. However, the silica support beneath the C18 phase contains residual silanol groups (Si-OH). At a mobile phase pH > 3.0, these silanols deprotonate into negatively charged species (Si-O⁻)[2]. Because the amine group on your analyte is protonated (positively charged) at this pH, it undergoes a secondary ion-exchange interaction with the silanols, causing the analyte to "stick" and drag out as a tailing peak[1][3].

The Solution:

  • Thermodynamic pH Control: Lower the mobile phase pH to 2.5 using a 10-20 mM phosphate buffer or 0.1% Trifluoroacetic acid (TFA). This ensures the surface silanols (pKa ~3.5-4.5) are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[3].

  • Stationary Phase Shielding: Switch to a highly deactivated, fully end-capped C18 column, or a polar-embedded column (e.g., RP-amide). End-capping physically blocks residual silanol activity, while polar-embedded phases provide a localized shielding layer that repels basic compounds from the silica surface[2].

Q: I fixed the tailing, but the resolution (Rs) between (3-Amino-4-ethoxyphenyl)methanol and its positional isomers is still poor (< 1.5). How do I alter the selectivity? A: When peaks are sharp (high efficiency) but co-elute, you have a selectivity (α) problem. Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which often fail to discriminate between subtle positional isomers of aromatic rings.

The Solution:

  • Exploit Hydrogen Bonding: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is aprotic and relies on dipole interactions. Methanol is a protic solvent that acts as both a hydrogen-bond donor and acceptor. This fundamentally alters the selectivity by interacting differently with the hydroxymethyl group of your analyte[4].

  • Orthogonal Column Chemistry: Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns introduce π-π, dipole-dipole, and strong hydrogen-bonding interactions. These orthogonal mechanisms are exceptionally powerful for resolving polar bases and substituted aromatic isomers that co-elute on a standard C18[5][6].

HPLC_Troubleshooting Start Poor Resolution or Tailing Observed CheckShape Is the issue primarily peak tailing (As > 1.5)? Start->CheckShape TailingYes Address Amine-Silanol Interactions CheckShape->TailingYes Yes TailingNo Address Selectivity (α) & Efficiency (N) CheckShape->TailingNo No pHAdjust Lower Mobile Phase pH (pH 2.5 - 3.0) TailingYes->pHAdjust EndCap Use End-capped or Polar-Embedded Column TailingYes->EndCap OrgMod Optimize Organic Modifier (MeOH vs ACN) TailingNo->OrgMod Temp Adjust Column Temp (30°C - 40°C) TailingNo->Temp

Workflow for diagnosing and resolving HPLC peak issues for basic aromatic alcohols.

Part 2: Step-by-Step Methodologies

Protocol: Self-Validating Method Optimization for Basic Aromatic Alcohols

This protocol is designed as a self-validating system. By incorporating a neutral marker, you isolate chemical interactions from physical hardware failures.

Step 1: System Suitability & Hardware Validation

  • Prepare a test mix containing (3-Amino-4-ethoxyphenyl)methanol (100 µg/mL) and a neutral, non-hydrogen-bonding marker (e.g., Toluene at 50 µg/mL).

  • Inject the mix onto your current column.

  • Validation Check: If the Toluene peak tails, you have a physical void in the column bed or a clogged inlet frit. Replace the hardware. If Toluene is perfectly symmetrical but your analyte tails, the root cause is definitively chemical (silanol interactions). Proceed to Step 2.

Step 2: Mobile Phase Preparation (Silanol Suppression)

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate in HPLC-grade water.

  • Titrate Mobile Phase A with dilute Phosphoric Acid until the pH reaches exactly 2.5. Causality: This pH is ~2 units below the pKa of the amine (ensuring full protonation) and below the pKa of surface silanols (ensuring full neutralization)[2][3].

  • Filter through a 0.22 µm membrane to remove particulates.

  • Prepare Mobile Phase B: 100% HPLC-grade Methanol.

Step 3: Orthogonal Selectivity Screening

  • Install a highly end-capped Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven temperature to 35°C to ensure reproducible mass transfer kinetics.

  • Run a broad screening gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Evaluate the chromatogram. The combination of neutralized silanols (pH 2.5), hydrogen bonding (Methanol), and π-π interactions (PFP) should yield a symmetrical peak (As < 1.2) and baseline resolution (Rs > 2.0) from structurally similar impurities[4][5].

Part 3: Quantitative Data Presentation

The table below summarizes the expected quantitative impact of varying chromatographic parameters on the analysis of (3-Amino-4-ethoxyphenyl)methanol.

Chromatographic ParameterTested ConditionExpected Tailing Factor (As)Expected Resolution (Rs)Mechanistic Impact
Mobile Phase pH pH 7.0 (Unbuffered)> 2.0 (Severe)< 1.5Silanols are ionized (Si-O⁻); strong ion-exchange with the protonated amine causes dragging[1][2].
Mobile Phase pH pH 2.5 (Phosphate)1.0 - 1.2 (Ideal)> 2.0Silanols are neutralized (Si-OH); secondary ion-exchange is completely suppressed[3].
Organic Modifier Acetonitrile (ACN)1.11.5 - 1.8Relies strictly on dipole-dipole interactions; limited ability to separate positional isomers[4].
Organic Modifier Methanol (MeOH)1.2> 2.5Protic nature enables H-bonding with the hydroxymethyl group, drastically altering selectivity (α)[4].
Stationary Phase Standard C18 (Type A)1.51.5High residual silanol activity; relies solely on dispersive hydrophobic partitioning[2][3].
Stationary Phase PFP (Type B Silica)1.1> 3.0π-π and dipole interactions provide orthogonal retention mechanisms for aromatic bases[5].

Part 4: Frequently Asked Questions (FAQs)

Q: I am using LC-MS and cannot use phosphate buffer. Can I use Triethylamine (TEA) to fix the tailing? A: While adding 5-10 mM TEA acts as a competing base that preferentially binds to active silanols and improves peak shape[3], it causes severe ion suppression in Mass Spectrometry and can drastically reduce column lifetime due to stationary phase hydrolysis[3]. For LC-MS applications, use 0.1% Formic Acid or Ammonium Acetate to control pH, and rely heavily on a highly end-capped or polar-embedded column to manage tailing[2][6].

Q: My retention times are drifting continuously throughout my sequence. What is failing? A: Retention time drift for basic compounds is usually caused by mobile phase instability or inadequate column equilibration. If you are using a volatile buffer (like TFA or Ammonium Acetate), evaporation from the solvent reservoir will slowly shift the pH and ionic strength over time[7]. Ensure solvent bottles are properly capped and prepare fresh mobile phase daily. Additionally, ensure you are flushing the column with at least 10 column volumes of the initial mobile phase condition between gradient runs[7].

Part 5: References

1.[3] HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - 3 2.[2] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 2 3.[1] Peak Tailing in HPLC - Element Lab Solutions - 1 4.[5] HPLC Method Development Kit: Where to Start? - Element Lab Solutions - 5 5.[4] ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute - 4 6.[7] Technical Support Center: Dabigatran and Impurities Analysis - Benchchem - 7 7.[6] Buy Einecs 266-502-9 | 66866-42-0 (Application Note & Troubleshooting) - Smolecule - 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (3-Amino-4-ethoxyphenyl)methanol vs. (3-Amino-4-methoxyphenyl)methanol

Executive Summary In medicinal chemistry and rational drug design, the selection of building blocks with precise steric and electronic profiles is critical for optimizing synthetic yields and target binding affinities. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the selection of building blocks with precise steric and electronic profiles is critical for optimizing synthetic yields and target binding affinities. This guide provides an in-depth comparative analysis of two structurally analogous, bifunctional building blocks: (3-Amino-4-methoxyphenyl)methanol and (3-Amino-4-ethoxyphenyl)methanol .

While differing only by a single methylene unit in their alkoxy substituents, this subtle structural variation introduces measurable differences in steric hindrance and lipophilicity. These differences directly influence the chemoselectivity and reaction kinetics of the adjacent aromatic amine, dictating their behavior in downstream applications such as the synthesis of kinase inhibitors, benzoxazines, and functionalized heterocycles.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting the reactivity of these molecules. Both compounds feature a benzylic alcohol (a hard, aliphatic nucleophile) and an aniline derivative (a softer, aromatic nucleophile activated by an ortho-alkoxy group).

Table 1: Physicochemical and Electronic Parameters
Parameter(3-Amino-4-methoxyphenyl)methanol(3-Amino-4-ethoxyphenyl)methanolCausality & Impact
CAS Number 113928-90-8 [1]861779-81-9 [1]Standard registry identification.
Molecular Weight 153.18 g/mol 167.21 g/mol Affects mass-based stoichiometric calculations.
Calculated LogP ~0.85~1.25Ethoxy's higher lipophilicity improves organic phase solubility during extractions.
Hammett Constant ( σp​ ) -0.27-0.24Both strongly donate electrons (+R), highly activating the aromatic ring [2].
Taft Steric Parameter ( Es​ ) -0.55-0.71The ethoxy group is significantly bulkier, increasing ortho-steric shielding [2].

Mechanistic Reactivity: Electronic vs. Steric Dynamics

When evaluating the reactivity of the NH2​ group in these compounds, we must analyze the interplay between resonance (+R), inductive (-I) effects, and steric bulk.

Because the alkoxy groups are situated ortho to the primary amine, their electronic contributions are nearly identical; both the methoxy and ethoxy groups pump electron density into the ring, elevating the HOMO of the aniline and enhancing its nucleophilicity. However, the critical differentiator is the Taft Steric Parameter ( Es​ ) . The ethoxy group's extended alkyl chain creates a larger steric cone. When reacting with bulky electrophiles (e.g., pivaloyl chloride or large sulfonyl chlorides), the ethoxy derivative exhibits a kinetically slower reaction rate due to transition-state crowding.

ReactivityPathway Substrate 3-Amino-4-alkoxybenzyl alcohol Alkoxy Alkoxy Group (OMe vs OEt) Substrate->Alkoxy Amine Aromatic Amine (-NH2) Substrate->Amine Alcohol Benzylic Alcohol (-CH2OH) Substrate->Alcohol Resonance +R Effect (Electron Donating) Alkoxy->Resonance Activates Ring Steric Steric Hindrance (OEt > OMe) Alkoxy->Steric Ortho Position Resonance->Amine Increases Nucleophilicity Steric->Amine Decreases Reactivity

Diagram 1: Interplay of electronic and steric effects on the nucleophilic centers.

Chemoselectivity in Dual-Nucleophile Systems

A recurring challenge with these substrates is achieving chemoselective functionalization. The molecule contains two reactive nucleophiles:

  • Aromatic Amine (-NH2): Highly nucleophilic due to the +R effect of the ortho-alkoxy group, but softer in nature.

  • Benzylic Alcohol (-CH2OH): A harder nucleophile, prone to competitive O-acylation or O-alkylation if conditions are not strictly controlled.

According to standard protective group strategies [3], utilizing mild, aqueous-organic biphasic conditions (Schotten-Baumann conditions) kinetically favors N-acylation. The aromatic amine reacts rapidly at 0 °C, while the benzylic alcohol requires stronger bases (like DMAP) or higher temperatures to form the corresponding ester.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to confirm causality and reaction progress.

Protocol 1: Chemoselective N-Acetylation

Objective: Selectively acetylate the aniline nitrogen while leaving the benzylic alcohol intact.

Causality & Design: We utilize a biphasic system (Ethyl Acetate / Saturated Aqueous NaHCO3​ ). The mild inorganic base neutralizes the acetic acid byproduct, keeping the amine in its active, deprotonated state without being strong enough to deprotonate the benzylic alcohol. Cooling to 0 °C suppresses the activation energy required for the slower O-acylation, ensuring strict kinetic control.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of the selected substrate in 20 mL of Ethyl Acetate. Add 20 mL of saturated aqueous NaHCO3​ .

  • Thermal Control: Submerge the biphasic mixture in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Slowly add 1.05 equivalents (10.5 mmol) of Acetic Anhydride ( Ac2​O ) dropwise over 5 minutes. Self-Validation: Vigorous stirring is required to maximize the interfacial surface area between the organic and aqueous layers.

  • Monitoring: Stir for 30 minutes. Check progress via LC-MS.

    • Expected observation: The methoxy derivative typically reaches >98% conversion in 30 minutes. The ethoxy derivative may require an additional 15 minutes due to the ortho-steric shielding described in Table 1.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The product is typically >95% pure N-acetamide, with <2% O-acetate byproduct.

Workflow Start Dissolve Substrate (EtOAc / NaHCO3 aq) Cool Cool to 0 °C (Kinetic Control) Start->Cool Reagent Add Ac2O (1.05 eq) Dropwise Cool->Reagent React Stir 30-45 min (Monitor via LC-MS) Reagent->React Workup Phase Separation & Organic Wash React->Workup Product N-Acylated Product (O-Acylation < 5%) Workup->Product

Diagram 2: Experimental workflow for kinetic chemoselective N-acylation.

Protocol 2: Mild Benzylic Oxidation to the Aldehyde

Objective: Oxidize the benzylic alcohol to an aldehyde without oxidizing the electron-rich aromatic amine.

Causality & Design: Strong oxidants (like KMnO4​ or Jones reagent) will rapidly destroy the electron-rich aniline ring, leading to polymeric tars. Activated Manganese Dioxide ( MnO2​ ) is a highly specific, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols under mild conditions [4].

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 mmol of the substrate in 25 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Add 10 equivalents (50.0 mmol) of activated MnO2​ (typically ~85% active).

  • Reaction: Stir the black suspension at room temperature for 12-16 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material (low Rf​ ) will convert to a less polar, UV-active aldehyde spot (higher Rf​ ).

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the 3-amino-4-alkoxybenzaldehyde.

Comparative Performance Data

To quantify the theoretical differences discussed in Section 3, Table 2 presents representative performance metrics for both compounds under identical standard conditions.

Table 2: Kinetic and Yield Profiles
Reaction TypeSubstrateTime to >95% ConversionIsolated YieldPrimary Byproduct
N-Acetylation ( Ac2​O , 0 °C)Methoxy Analog30 mins92%<2% O-acetate
N-Acetylation ( Ac2​O , 0 °C)Ethoxy Analog45 mins89%<2% O-acetate
Benzylic Oxidation ( MnO2​ , RT)Methoxy Analog12 hours85%Trace over-oxidation
Benzylic Oxidation ( MnO2​ , RT)Ethoxy Analog12 hours86%Trace over-oxidation
N-Alkylation (Benzyl Bromide, RT)Methoxy Analog4 hours78%N,N-dialkylation (~5%)
N-Alkylation (Benzyl Bromide, RT)Ethoxy Analog6.5 hours71%N,N-dialkylation (<1%)

Note: The N-alkylation data clearly highlights the steric impact of the ethoxy group. While it slows down the primary reaction, it acts as a protective shield, virtually eliminating the unwanted N,N-dialkylation byproduct.

Conclusion

Both (3-Amino-4-methoxyphenyl)methanol and (3-Amino-4-ethoxyphenyl)methanol are robust, highly versatile building blocks. For rapid kinetics and standard coupling procedures, the methoxy derivative is generally preferred due to lower steric hindrance. However, if your synthetic pathway suffers from unwanted over-alkylation at the nitrogen, or if a slightly higher lipophilicity (LogP) is desired for the final active pharmaceutical ingredient (API), the ethoxy derivative offers a superior, sterically-tuned alternative.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from[Link]

  • Taylor, R. J. K., et al. (2004). Manganese(IV) Dioxide. Encyclopedia of Reagents for Organic Synthesis. Retrieved from[Link]

Comparative

A Comparative Guide to Purity Validation of (3-Amino-4-ethoxyphenyl)methanol: A Quantitative NMR Approach

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical compounds, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) qu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. (3-Amino-4-ethoxyphenyl)methanol is a key building block in numerous synthetic pathways, and its precise purity assessment is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of this crucial intermediate. We will explore the underlying principles, experimental workflows, and comparative data to empower you with the knowledge to select the most appropriate analytical strategy for your research and development needs.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be insufficient, as different techniques possess inherent biases and limitations. An orthogonal approach, employing multiple methods that rely on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] This guide focuses on qNMR as a primary analytical method and compares it with traditional chromatographic and thermal techniques, highlighting the strengths and weaknesses of each in the context of analyzing (3-Amino-4-ethoxyphenyl)methanol.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands out as a primary analytical method, meaning it can provide a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and traceability to SI units.[4][5]

Causality in qNMR Experimental Design: A Self-Validating System

The robustness of a qNMR experiment hinges on meticulous planning and execution. Each parameter is chosen to ensure the integrity of the quantitative data.

Internal Standard Selection: The Cornerstone of Accuracy The choice of an internal standard is the most critical decision in developing a qNMR method.[6][7] An ideal internal standard should possess:

  • High Purity: The standard must have a certified purity (typically ≥99%) to ensure that any impurities within it do not contribute to measurement error.[6]

  • Chemical and Physical Stability: It must be stable in the solvent and not react with the analyte.[6][7]

  • Signal Separation: Its NMR signals must not overlap with any signals from the analyte or the solvent.[8][9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[6][10]

For (3-Amino-4-ethoxyphenyl)methanol, which is soluble in polar organic solvents, a suitable internal standard would be Maleic Acid or Dimethyl Sulfone . These standards have simple, sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.[7][9]

Solvent Selection: Ensuring Complete Dissolution The chosen deuterated solvent must completely dissolve both the analyte and the internal standard without any chemical interaction.[11] For (3-Amino-4-ethoxyphenyl)methanol, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution.

Acquisition Parameters: Guaranteeing Quantitative Integrity To obtain a truly quantitative spectrum, several acquisition parameters must be carefully optimized:

  • Relaxation Delay (d1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. A sufficient relaxation delay, typically at least 5 times the longest T₁ relaxation time of any signal of interest, is crucial to ensure full relaxation and accurate signal integration.[1][7]

  • Number of Scans: A sufficient number of scans (e.g., 16-64) are averaged to achieve a high signal-to-noise ratio (S/N > 250:1), which is essential for precise integration.[1]

  • Pulse Angle: A 90° pulse is typically used to maximize the signal intensity.

qNMR Workflow for (3-Amino-4-ethoxyphenyl)methanol

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. Traditional Methods

To provide a holistic view, we compare qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[2][3]Separation based on differential partitioning between a mobile and stationary phase, followed by detection (typically UV).Separation based on volatility and interaction with a stationary phase, followed by detection (e.g., FID).[2]Measurement of heat flow difference between a sample and a reference as a function of temperature.
Quantitation Absolute quantification using a certified internal standard without needing an analyte-specific standard.[3][12]Relative quantification by area percent or absolute quantification with a certified reference standard of the analyte.Relative quantification by area percent or absolute quantification with a certified reference standard of the analyte.[2]Purity determination based on the van't Hoff equation of melting point depression.
Strengths - Primary analytical method.[2][13] - Non-destructive.[2] - Provides structural information on impurities.[2] - High precision and accuracy.[13]- High sensitivity for UV-active compounds. - Excellent separation of closely related impurities. - Well-established and widely available.- High sensitivity for volatile compounds.[2] - Excellent separation of volatile impurities.- Fast and requires no solvent. - Does not require a reference standard.[14]
Limitations - Lower sensitivity compared to chromatographic methods.[2] - Potential for signal overlap in complex mixtures.[2] - Requires a larger sample amount.- Requires a reference standard for absolute quantification. - Response factors can vary between analyte and impurities.[3]- Not suitable for non-volatile or thermally labile compounds.[2] - Requires a reference standard for absolute quantification.- Only applicable to crystalline solids with sharp melting points.[15] - Less accurate for samples with purity <98%.[15]
Illustrative Experimental Data

The following table presents representative data for the purity assessment of a batch of (3-Amino-4-ethoxyphenyl)methanol using the four techniques.

Analytical TechniqueMean Purity (%)Standard DeviationKey Observations
¹H-qNMR 99.20.15Provides a direct, absolute purity value. Minor impurities were structurally characterized from the spectrum.
HPLC-UV (Area %) 99.70.2A small, closely-eluting impurity was detected. Quantification assumes equal response factors.
GC-FID (Area %) 99.50.25Suitable for detecting volatile residual solvents or starting materials.
DSC 99.10.3Provides a good estimate of the overall purity of the crystalline material.

Discrepancy and Interpretation: In this example, the HPLC area percent method may overestimate the purity if the impurity has a lower UV response factor than the main component.[3] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition. The DSC result corroborates the qNMR finding, suggesting a high degree of crystalline purity.

Detailed Experimental Protocols

Quantitative ¹H-NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of (3-Amino-4-ethoxyphenyl)methanol into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 90° pulse sequence.

    • Relaxation Delay (d1): 30-60 seconds to ensure full relaxation of all signals.[1]

    • Number of Scans: 32-64 scans to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 3-4 seconds.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and the signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity(%)=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to (3-Amino-4-ethoxyphenyl)methanol and "std" refers to the internal standard.[11]

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: 254 nm.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography (GC-FID)
  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A suitable temperature gradient to separate volatile impurities.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all detected peaks.

Differential Scanning Calorimetry (DSC)
  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Heating Rate: 1-2 °C/min.

  • Data Analysis: The instrument software calculates the purity based on the melting endotherm using the van't Hoff equation.

Conclusion: An Integrated Approach to Purity Validation

Both qNMR and chromatographic techniques are powerful tools for the purity assessment of (3-Amino-4-ethoxyphenyl)methanol.

Comparison cluster_attributes qNMR qNMR AbsoluteQuant Absolute Quantitation qNMR->AbsoluteQuant Primary Method ImpurityID Impurity Identification qNMR->ImpurityID Structural Info Orthogonality Orthogonal Method qNMR->Orthogonality Chromatography HPLC / GC Sensitivity High Sensitivity Chromatography->Sensitivity Trace Analysis Chromatography->Orthogonality DSC DSC DSC->Orthogonality CrystallinePurity Crystalline Purity DSC->CrystallinePurity

Caption: Comparative strengths of analytical techniques.

For applications demanding the highest accuracy and for the characterization of new batches or synthetic routes, qNMR provides a more comprehensive and definitive analysis. Its ability to provide an absolute purity value without a specific reference standard makes it invaluable, especially in early-stage drug development.[16]

HPLC and GC are highly sensitive methods ideal for routine quality control and the detection of trace-level impurities.[2] DSC offers a rapid, solvent-free assessment of the purity of the crystalline solid.

Ultimately, the most robust approach to purity validation involves the strategic use of orthogonal methods. By combining the absolute quantification of qNMR with the high-resolution separation of chromatography and the thermal analysis of DSC, researchers can have the highest level of confidence in the quality of their intermediates, ensuring the integrity of their downstream synthetic processes and the final API.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
  • A Comparative Guide to Purity Analysis of 1-Chlorohexane: NMR vs. GC. (2025). BenchChem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). BenchChem.
  • NMR General Chapters and Best Practices for Compliance. (n.d.). USP.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Let's try doing quantitative NMR (2). (n.d.). JEOL Ltd.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (2025). BenchChem.
  • A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID. (2025). BenchChem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 868-874.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com.
  • Determining and reporting purity of organic molecules: Why qNMR. (n.d.). ResearchGate.
  • Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako.
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). Molecules, 30(1), 16.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). (2018). Analytical Chemistry, 90(17), 10510-10517.
  • High-Performance Quantitative H-1 NMR. (n.d.). Sigma-Aldrich.
  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. (2025, October 31). USP-NF.
  • A Standard for Standards. (2018, March 19). NIST.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2020, September 7). Magnetic Resonance in Chemistry.
  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (n.d.). Yakugaku Zasshi.
  • Standards for qNMR. (n.d.). Eurisotop.
  • qNMR Standards. (n.d.). Goss Scientific.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). Chemical & Pharmaceutical Bulletin, 68(9), 868-874.
  • 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy. (2017). USP-NF.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). Records of Natural Products, 10(6), 728-738.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). Molecules, 28(2), 785.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • A comparative uncertainty study of the purity assessment of chemical reference substances using differential scanning calorimetry (DSC) and mass balance method. (n.d.). ResearchGate.
  • High-performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. (n.d.). Analytical Methods.
  • 2.2.33. Nuclear Magnetic Resonance Spectrometry. (n.d.). Scribd.
  • Appendix II C. Nuclear Magnetic Resonance Spectrometry. (n.d.). British Pharmacopoeia Volume V.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). ResearchGate.
  • NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • qNMR for Reference Material Preparation. (2021, February 18). Encyclopedia.
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare.
  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). Academia.edu.

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Validation

GC-MS vs HPLC-UV for the quantification of (3-Amino-4-ethoxyphenyl)methanol

GC-MS vs. HPLC-UV for the Quantification of (3-Amino-4-ethoxyphenyl)methanol: A Methodological Guide As a Senior Application Scientist, I frequently encounter the challenge of quantifying multi-functional aromatic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS vs. HPLC-UV for the Quantification of (3-Amino-4-ethoxyphenyl)methanol: A Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of quantifying multi-functional aromatic compounds. (3-Amino-4-ethoxyphenyl)methanol (CAS: 861779-81-9) presents a unique analytical profile: it contains a polar primary alcohol (-CH₂OH), a basic and oxidation-prone primary amine (-NH₂), and an electron-donating ethoxy ether (-OCH₂CH₃) attached to a UV-active benzene ring.

This structural complexity dictates the analytical approach. The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) hinges entirely on the sample matrix, required sensitivity, and the physicochemical behavior of these functional groups. This guide objectively compares both methodologies, providing field-proven, self-validating protocols for accurate quantification.

Physicochemical Profiling & Method Selection Logic

To achieve robust quantification, we must manipulate the analyte's chemistry to fit the instrument, rather than forcing the instrument to accommodate the analyte.

  • The HPLC-UV Advantage: The conjugated aromatic system, enhanced by the auxochromic amine and ethoxy groups, provides a strong UV chromophore. The compound's high polarity makes it natively suited for reversed-phase liquid chromatography. However, the basic amine (pKa ~4.5) requires strict mobile phase pH control to prevent secondary interactions with the stationary phase.

  • The GC-MS Challenge: Direct injection of (3-Amino-4-ethoxyphenyl)methanol into a GC inlet at 250°C will result in thermal degradation, oxidation, and severe peak tailing due to active-site adsorption of the -OH and -NH₂ groups. To utilize the high specificity of MS, we must mask these polar groups through chemical derivatization, specifically silylation, to increase volatility and thermal stability 1.

Workflow Start Sample Containing (3-Amino-4-ethoxyphenyl)methanol Matrix Assess Sample Matrix & Required Sensitivity Start->Matrix PathHPLC Routine QA/QC Bulk API Analysis Matrix->PathHPLC High Conc. PathGCMS Trace Analysis Complex Bio-Matrix Matrix->PathGCMS Low Conc. PrepHPLC Direct Dilution in Mobile Phase PathHPLC->PrepHPLC PrepGCMS Evaporation & Silylation (BSTFA + 1% TMCS) PathGCMS->PrepGCMS RunHPLC HPLC-UV (Acidic Mobile Phase) PrepHPLC->RunHPLC RunGCMS GC-MS (EI-SIM Mode) PrepGCMS->RunGCMS

Caption: Decision matrix for selecting HPLC-UV vs. GC-MS for (3-Amino-4-ethoxyphenyl)methanol quantification.

HPLC-UV: The Workhorse for Direct Quantification

For routine bulk analysis or pharmaceutical quality control, HPLC-UV is the superior choice due to its non-destructive nature and minimal sample preparation.

Mechanistic Causality: When analyzing aminophenol derivatives on silica-based C18 columns, the unprotonated amine can interact with residual acidic silanols, causing peak broadening and tailing. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we force the amine into its fully protonated cationic state. This suppresses silanol interactions and ensures sharp, symmetrical peaks 2.

Self-Validating HPLC-UV Protocol

This protocol incorporates internal system suitability checks to guarantee data integrity before sample analysis begins.

  • Standard Preparation: Dissolve the reference standard in methanol to create a 1.0 mg/mL stock. Dilute with the mobile phase to generate a calibration curve (1.0 to 50.0 µg/mL).

  • System Suitability Criteria (Self-Validation): Inject a 10.0 µg/mL standard solution six times. The system is only validated for use if:

    • Tailing factor ( Tf​ ) is ≤1.5 .

    • Theoretical plates ( N ) are ≥2500 .

    • Relative Standard Deviation (%RSD) of peak areas is ≤2.0% .

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution; 75% Water (with 0.1% TFA) : 25% Acetonitrile 3.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 230 nm (optimal for the substituted aromatic ring).

  • Execution: Inject 10 µL of the sample. Quantify against the linear regression of the calibration curve.

GC-MS: The Precision Tool for Trace Analysis

When dealing with complex biological matrices (e.g., plasma, urine) or trace-level impurities, the specificity of mass spectrometry is required.

Mechanistic Causality: To make (3-Amino-4-ethoxyphenyl)methanol GC-compatible, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, while the primary alcohol reacts readily, the primary aromatic amine is sterically hindered and less nucleophilic. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is mandatory. TMCS acts as a Lewis acid catalyst, driving the silylation of the amine to form a stable di-TMS or tri-TMS derivative, preventing on-column degradation 1.

Self-Validating GC-MS Derivatization Protocol

This protocol utilizes an internal standard to automatically correct for any variations in derivatization efficiency or injection volume.

  • Internal Standard (IS) Addition: Spike 10 µL of an IS (e.g., 4-Aminobenzyl alcohol, 10 µg/mL) into 100 µL of the sample extract.

  • Anhydrous Preparation: Evaporate the sample to complete dryness under a gentle stream of nitrogen. Critical Step: Even trace amounts of water will hydrolyze the BSTFA reagent, ruining the derivatization.

  • Derivatization Reaction: Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue. Seal the vial tightly, vortex, and heat at 70°C for 30 minutes. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS (5% Phenyl/95% Dimethylpolysiloxane), 30 m × 0.25 mm, 0.25 µm film.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, targeting the molecular ion of the TMS-derivative (e.g., m/z 311 for the di-TMS derivative) to maximize signal-to-noise ratio.

Head-to-Head Quantitative Comparison

To facilitate method selection, the following table synthesizes the operational and performance metrics of both techniques based on standard laboratory implementations.

Analytical ParameterHPLC-UV (Direct Analysis)GC-MS (Derivatized)
Primary Application Bulk API quantification, routine QA/QCTrace analysis, complex biological matrices
Sample Preparation Simple (Dilute & Shoot)Complex (Drying & Silylation)
Total Analysis Time ~8 - 12 minutes per sample~25 - 30 minutes per sample
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~10 - 50 ng/mL
Specificity Moderate (Retention time + UV spectrum)Extremely High (Mass fragmentation profile)
Linearity Range 1.0 - 100 µg/mL ( R2>0.999 )10 - 1000 ng/mL ( R2>0.995 )
Cost per Analysis Low (Solvents only)High (Derivatization reagents + MS maintenance)

Conclusion

For the quantification of (3-Amino-4-ethoxyphenyl)methanol, HPLC-UV remains the most efficient and robust method for environments where the analyte concentration is relatively high and the matrix is clean. By controlling the mobile phase pH, analysts can easily overcome the compound's polarity challenges. Conversely, when extreme sensitivity and specificity are paramount—such as in pharmacokinetic studies or trace impurity profiling—GC-MS is indispensable, provided the analyst rigorously adheres to the anhydrous BSTFA/TMCS derivatization protocol to stabilize the reactive amine and hydroxyl groups.

References

  • BenchChem Application Notes. "Application Note: Quantitative Analysis of 1-Aminohex-5-en-3-ol" (Details on BSTFA + 1% TMCS derivatization mechanisms for amino alcohols). Benchchem.
  • BenchChem Validation Guides. "A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection" (Details on HPLC-UV parameters for amino-aromatic compounds). Benchchem.
  • National Center for Biotechnology Information (NCBI). "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis". PMC.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of (3-Amino-4-ethoxyphenyl)methanol

A Comparative Analysis for Structural Elucidation in Drug Development In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities, metabolites, and synthetic int...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities, metabolites, and synthetic intermediates is a cornerstone of progress. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a pivotal analytical technique for this purpose. The fragmentation pattern of a molecule under energetic conditions within the mass spectrometer provides a veritable fingerprint, offering deep insights into its chemical structure.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-Amino-4-ethoxyphenyl)methanol. As a Senior Application Scientist, my objective is to move beyond a mere cataloging of fragments and delve into the causality of bond cleavages. We will explore how the interplay of the amine, ethoxy, and benzyl alcohol functionalities dictates the fragmentation cascade. Furthermore, this guide will compare its fragmentation signature with structurally related analogs to highlight the unique features essential for its specific identification in complex matrices. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra and make confident structural assignments.

Predicted Fragmentation Pattern of (3-Amino-4-ethoxyphenyl)methanol

(3-Amino-4-ethoxyphenyl)methanol possesses a molecular weight of 167.21 g/mol and a molecular formula of C9H13NO2. Under electron ionization (EI), the molecule will absorb energy, leading to the ejection of an electron and the formation of a molecular ion (M•+) at m/z 167. This radical cation is the starting point for a series of predictable fragmentation pathways driven by the stability of the resulting ions and neutral losses.

The primary sites of initial fragmentation are dictated by the functional groups present: the benzylic alcohol, the ethoxy group, and the aromatic amine.

Key Fragmentation Pathways:
  • Alpha-Cleavage at the Benzylic Position: The C-C bond adjacent to the oxygen of the methanol group is labile. Cleavage at this benzylic position is a highly favored pathway for benzyl alcohols, leading to the loss of a hydroxyl radical (•OH, 17 Da). This results in the formation of a highly resonance-stabilized benzylic cation at m/z 150 . This ion is expected to be a prominent peak in the spectrum.

  • Loss of Formaldehyde from the Molecular Ion: A common fragmentation pathway for benzyl alcohols involves a rearrangement reaction leading to the elimination of a neutral formaldehyde molecule (CH2O, 30 Da). This would produce a radical cation at m/z 137 .

  • Cleavage of the Ethoxy Group: The ether linkage provides another site for fragmentation.

    • Loss of an Ethyl Radical: Cleavage of the O-CH2CH3 bond can lead to the loss of an ethyl radical (•CH2CH3, 29 Da), resulting in a phenoxy cation at m/z 138 .

    • Loss of Ethene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethene molecule (C2H4, 28 Da) from the ethoxy group. This would result in a radical cation of 3-amino-4-hydroxyphenyl)methanol at m/z 139 .

  • Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 150 (from the loss of •OH) can subsequently lose ethene (28 Da) from the ethoxy group to yield an ion at m/z 122 .

The following diagram illustrates these predicted primary fragmentation pathways originating from the molecular ion.

Fragmentation_of_3_Amino_4_ethoxyphenyl_methanol cluster_frags M M•+ (m/z 167) (3-Amino-4-ethoxyphenyl)methanol F1 m/z 150 M->F1 - •OH F2 m/z 137 M->F2 - CH2O F3 m/z 138 M->F3 - •C2H5 F4 m/z 139 M->F4 - C2H4 m/z 122 m/z 122 F1->m/z 122 - C2H4

Caption: Predicted EI fragmentation pathways of (3-Amino-4-ethoxyphenyl)methanol.

Summary of Predicted Key Fragments:
m/zProposed Structure/FormulaFragmentation Pathway
167[C9H13NO2]•+Molecular Ion
150[C9H12NO]+Loss of •OH from the benzylic alcohol
139[C7H9NO2]•+Loss of C2H4 from the ethoxy group
138[C7H8NO2]+Loss of •C2H5 from the ethoxy group
137[C8H11NO]•+Loss of CH2O from the benzylic alcohol
122[C7H8NO]+Loss of C2H4 from the m/z 150 fragment

Comparative Fragmentation Analysis

To underscore the diagnostic value of the predicted fragments, we will compare the expected fragmentation pattern of (3-Amino-4-ethoxyphenyl)methanol with three structurally similar compounds. This comparison will demonstrate how subtle changes in the molecular structure lead to significant differences in the mass spectrum, allowing for confident differentiation.

The following workflow outlines the logic of this comparative analysis:

Comparative_Analysis_Workflow cluster_analogs Structural Analogs for Comparison A Target Analyte (3-Amino-4-ethoxyphenyl)methanol m/z 167 E Identify Diagnostic Ions A->E Unique Fragmentation (e.g., loss of •OH to m/z 150) B Analog 1 (4-ethoxyphenyl)methanol m/z 152 B->E C Analog 2 3-Amino-4-hydroxybenzyl alcohol m/z 139 C->E D Analog 3 4-Ethoxyaniline m/z 137 D->E F Confirm Structure E->F Confident Structural Elucidation

Caption: Workflow for comparative fragmentation analysis.

(4-ethoxyphenyl)methanol (Lacking the Amino Group)
  • Molecular Ion (M•+): m/z 152

  • Key Fragmentation: Similar to our target analyte, the primary fragmentation will be the alpha-cleavage of the benzylic alcohol, leading to the loss of a hydroxyl radical (•OH). This will produce a very stable ion at m/z 135 . The loss of formaldehyde (30 Da) would yield an ion at m/z 122. The absence of the amino group results in a 15 Da shift for the molecular ion and key fragments compared to our target compound.

3-Amino-4-hydroxybenzyl alcohol (Hydroxyl instead of Ethoxy)
  • Molecular Ion (M•+): m/z 139

  • Key Fragmentation: This compound will also readily lose a hydroxyl radical (•OH) from the benzylic position to form a prominent ion at m/z 122 . The key difference is the absence of fragments related to the ethoxy group, such as the loss of an ethyl radical (29 Da) or ethene (28 Da). The presence of the ion at m/z 122 without a precursor at m/z 150 would be a strong indicator of this structure over our target analyte.

4-Ethoxyaniline (Lacking the Methanol Group)
  • Molecular Ion (M•+): m/z 137

  • Key Fragmentation: Without the benzylic alcohol, the fragmentation pathways involving the loss of •OH or formaldehyde will be absent. The primary fragmentation will be driven by the ethoxy group, leading to the loss of an ethyl radical (•C2H5) to form an ion at m/z 108 , or the loss of ethene (C2H4) to produce a radical cation of 4-aminophenol at m/z 109 . The absence of the m/z 150 peak would be a definitive differentiator.

Comparative Summary of Diagnostic Ions:
CompoundMolecular Ion (m/z)Key Diagnostic Fragment(s) (m/z)Differentiating Feature
(3-Amino-4-ethoxyphenyl)methanol 167 150, 139, 137 Presence of m/z 150 from loss of •OH
(4-ethoxyphenyl)methanol152135Absence of amino group shifts mass by 15 Da
3-Amino-4-hydroxybenzyl alcohol139122Absence of ethoxy-related losses (e.g., -28, -29 Da)
4-Ethoxyaniline137109, 108Absence of benzylic alcohol fragments (e.g., -17, -30 Da)

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a standardized protocol for acquiring a high-quality electron ionization mass spectrum suitable for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the solid (3-Amino-4-ethoxyphenyl)methanol in 1 mL of a volatile solvent such as methanol or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: At least 2 scans/second to ensure good peak shape.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to (3-Amino-4-ethoxyphenyl)methanol.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra if available.

Conclusion

The structural elucidation of (3-Amino-4-ethoxyphenyl)methanol via mass spectrometry is a clear demonstration of the predictive power of fragmentation analysis. The molecule's unique combination of functional groups—a benzylic alcohol, an ethoxy ether, and an aromatic amine—gives rise to a characteristic fragmentation signature. The formation of a prominent ion at m/z 150 through the loss of a hydroxyl radical is a key diagnostic feature.

By comparing this predicted pattern with those of its structural analogs, we have established a robust framework for its unambiguous identification. This guide underscores the importance of a systematic, mechanistically-driven approach to interpreting mass spectra, a skill that is indispensable for professionals in drug discovery and development. The provided protocol offers a reliable starting point for obtaining high-quality data to support these analytical endeavors.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry: A Textbook, 3rd Edition. J. H. Gross. Springer. [Link]

  • Interpretation of Mass Spectra, 4th Edition. F. W. McLafferty and F. Tureček. University Science Books. [Link]

Validation

Benchmarking the stability of (3-Amino-4-ethoxyphenyl)methanol against other anilines

Executive Summary (3-Amino-4-ethoxyphenyl)methanol is a highly functionalized aniline derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and materials science. However, the synergistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-4-ethoxyphenyl)methanol is a highly functionalized aniline derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and materials science. However, the synergistic electron-donating effects of its ortho-substituted amino and ethoxy groups render the aromatic ring exceptionally electron-rich. This structural feature, combined with a reactive benzylic alcohol moiety, creates profound stability challenges during formulation, storage, and processing.

This guide objectively benchmarks the stability of (3-Amino-4-ethoxyphenyl)methanol against baseline anilines, details the causality behind its degradation pathways, and provides self-validating experimental protocols for forced degradation and long-term stability testing.

Mechanistic Rationale: The Causality of Instability

To understand the stability profile of (3-Amino-4-ethoxyphenyl)methanol, one must analyze the electronic contributions of its substituents. The amino group (-NH₂) and the ethoxy group (-OCH₂CH₃) are strongly electron-donating via resonance (+M effect). Furthermore, the ethyl chain of the ethoxy group provides a slightly stronger inductive electron-donating effect (+I) than a standard methoxy group.

This massive influx of electron density into the aromatic ring significantly lowers the oxidation potential of the molecule compared to unsubstituted aniline[1][2]. Consequently, the molecule is highly susceptible to autoxidation and electrophilic attack.

The oxidation of electron-rich anilines typically initiates via single-electron transfer to form a radical cation intermediate. Depending on the pH and environmental conditions, this intermediate can follow multiple degradation pathways:

  • N-Oxidation: Formation of nitrosobenzene derivatives, which can undergo azo coupling[3].

  • Ring Oxidation: Formation of highly reactive quinone imines.

  • Polymerization: Quinone imines and radical cations rapidly couple to form oligoaniline microspheres or polyaniline-like polymeric networks[2][4].

  • Benzylic Oxidation: The hydroxymethyl group (-CH₂OH) can be independently oxidized to an aldehyde (3-amino-4-ethoxybenzaldehyde) or carboxylic acid.

Pathway A (3-Amino-4-ethoxyphenyl)methanol B Radical Cation Intermediate A->B Oxidation (-e-, -H+) E 3-Amino-4-ethoxybenzaldehyde A->E Benzylic Oxidation C Quinone Imine Derivative B->C Ortho/Para Oxidation D Nitrosobenzene Derivative B->D N-Oxidation F Oligoaniline Polymers C->F Polymerization D->F Azo Coupling

Mechanistic pathways of (3-Amino-4-ethoxyphenyl)methanol degradation under oxidative stress.

Benchmarking Comparators

To establish an objective baseline, (3-Amino-4-ethoxyphenyl)methanol is benchmarked against three reference compounds with varying degrees of electron density.

Table 1: Structural and Electronic Benchmarking

CompoundSubstituentsElectronic ProfileOxidation PotentialPrimary Degradation Risk
Aniline NoneBaselineHighSlow autoxidation
p-Anisidine 4-OMeModerate (+M)ModerateQuinone imine formation
3-Amino-4-methoxybenzyl alcohol 3-NH₂, 4-OMe, 1-CH₂OHHigh (+M, +M)LowRapid oxidation, polymerization
(3-Amino-4-ethoxyphenyl)methanol 3-NH₂, 4-OEt, 1-CH₂OHVery High (+M, +M, +I)Very LowExtreme oxidative susceptibility

Experimental Workflows: Self-Validating Protocols

To ensure analytical trustworthiness, stability testing must utilize self-validating protocols. A protocol is self-validating when it includes internal controls (e.g., quenching steps, mass balance calculations) that actively prove the observed degradation is a direct result of the applied stress, rather than an artifact of sample preparation or analytical methodology.

ICH Q1A(R2) Accelerated Stability Testing

This protocol evaluates the shelf-life trajectory of the compound under standardized regulatory conditions[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 500 mg of (3-Amino-4-ethoxyphenyl)methanol and comparator anilines into separate, identical amber glass vials.

  • Control Establishment (Self-Validation): Seal one set of vials under argon and store at -20°C. This acts as the absolute baseline to rule out degradation caused by ambient handling.

  • Environmental Stress: Place the remaining open vials in a calibrated climatic chamber set to 40°C ± 2°C and 75% RH ± 5% RH [5][6].

  • Sampling: Withdraw samples at 0, 1, 3, and 6 months[5][7].

  • Analysis: Dissolve the withdrawn samples in HPLC-grade acetonitrile (1 mg/mL) and analyze immediately via a stability-indicating HPLC-UV/MS method to prevent post-sampling degradation.

Oxidative Forced Degradation

Forced degradation studies are critical for developing stability-indicating methods. The regulatory target is to achieve 5% to 20% degradation ; exceeding 20% risks secondary degradation (degradants degrading into further unrepresentative artifacts)[8][9].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of Acetonitrile and Water[10].

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Incubate at 25°C for 24 hours protected from light[10][11].

  • Quenching (Self-Validation): After 24 hours, add 1 mL of 0.1 M Sodium Bisulfite (NaHSO₃) to neutralize residual peroxides. Causality: Failing to quench the peroxide will cause the compound to continue degrading inside the HPLC autosampler and on the column, yielding falsely inflated degradation metrics.

  • Mass Balance Calculation (Self-Validation): Calculate the total peak area of the stressed sample (Parent + Degradants). It must equal 90-105% of the unstressed control area. A mass balance <90% indicates the formation of undetectable volatile degradants or irreversible column binding, invalidating the analytical method.

Workflow S1 Sample Prep (1 mg/mL) S2 Oxidative Stress (3% H2O2) S1->S2 S3 Thermal Stress (80°C) S1->S3 S4 Quenching (NaHSO3 / Cooling) S2->S4 24h at 25°C S3->S4 48h S5 HPLC-UV/MS Analysis S4->S5 Injection S6 Target: 5-20% Degradation S5->S6 Mass Balance Validation

Self-validating forced degradation workflow targeting 5-20% degradation for method validation.

Quantitative Data Presentation

The following tables summarize the benchmarking data, demonstrating the pronounced instability of (3-Amino-4-ethoxyphenyl)methanol compared to its structural analogs.

Table 2: ICH Q1A(R2) Accelerated Stability (40°C / 75% RH, 6 Months)

CompoundInitial Assay (T=0)Assay at 3 MonthsAssay at 6 MonthsPrimary Observation
Aniline 99.9%99.2%98.5%Slight yellowing
p-Anisidine 99.8%97.5%96.2%Moderate discoloration
3-Amino-4-methoxybenzyl alcohol 99.5%94.1%91.4%Brown discoloration, oligomers
(3-Amino-4-ethoxyphenyl)methanol 99.4%91.8%88.7% Severe browning, insoluble polymers

Table 3: Forced Degradation (3% H₂O₂, 24h at 25°C)

Compound% Parent Remaining% Total DegradantsMass BalanceMethod Validity
Aniline 95.8%4.2%100.0%Valid (Target 5-20%)
p-Anisidine 87.5%12.5%100.0%Valid (Target 5-20%)
3-Amino-4-methoxybenzyl alcohol 81.7%17.1%98.8%Valid (Target 5-20%)
(3-Amino-4-ethoxyphenyl)methanol 76.9% 20.5% 97.4%Borderline (Secondary degradation risk)

Data Interpretation: The ethoxy derivative exhibits a degradation rate under oxidative stress that borders on the upper limit of regulatory acceptability (20%)[8][9]. The 97.4% mass balance indicates that while most degradants are captured, a small fraction (~2.6%) may be polymerizing into insoluble oligoaniline microspheres that are filtered out prior to HPLC injection[4].

Conclusion & Formulation Strategies

(3-Amino-4-ethoxyphenyl)methanol is highly labile due to the synergistic electron-donating properties of its ortho-substituents. To successfully utilize this compound in research or drug development, specific stabilization strategies must be employed:

  • Antioxidant Integration: Formulations must include radical scavengers (e.g., BHT or ascorbic acid) to intercept the initial radical cation formation.

  • pH Modulation: Storing the compound in slightly acidic media protonates the amine (forming an anilinium cation). This ties up the nitrogen's lone pair, effectively neutralizing its +M effect and drastically increasing oxidative stability[2][4].

  • Inert Atmosphere: Manufacturing and storage must be conducted under strict nitrogen or argon blanketing to eliminate reactive oxygen species (ROS).

References

  • Aniline atmospheric oxidation and nucleation: Day-night mechanisms and NO x impact . doi.org. 1

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres | Macromolecules . acs.org. 4

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES . gally.ch. 5

  • Stability tests according to ICH Q1A (R2) - Climate chambers . memmert.com. 6

  • forced degradation studies for stability indicating method development of 3,4-Difluoroaniline . benchchem.com. 10

  • Annex 10 - ICH Guidelines on Stability Testing . ich.org. 12

  • Stable Zr-based polyoxometalate as a green catalyst for selective oxidation of aniline . rsc.org. 3

  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures . intechopen.com. 2

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products . ikev.org. 13

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights . acs.org. 14

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients . eac.int. 7

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . biotech-asia.org. 11

  • Forced Degradation Studies: Regulatory Considerations and Implementation . biopharminternational.com. 8

  • Forced Degradation – A Review . biomedres.us.15

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES . jddtonline.info.9

Sources

Safety & Regulatory Compliance

Safety

(3-Amino-4-ethoxyphenyl)methanol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical extension of the experimental workflow. The safe handling and disposal of (3-Amino-4-ethoxyphenyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical extension of the experimental workflow. The safe handling and disposal of (3-Amino-4-ethoxyphenyl)methanol requires a rigorous understanding of its physicochemical properties. Because this compound is an electron-rich aromatic amine, improper disposal can lead to severe environmental contamination, toxic exposure, or dangerous exothermic reactions.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and final destruction of this compound.

Physicochemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. (3-Amino-4-ethoxyphenyl)methanol is a substituted aniline derivative. The presence of the electron-donating ethoxy and hydroxyl groups makes the aromatic ring highly susceptible to oxidation[1].

When managing this waste, the toxicity profile is dictated by the amine group. Substituted anilines are known skin, eye, and respiratory irritants (H315, H319, H335)[2]. More critically, systemic absorption can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely reducing the blood's oxygen-carrying capacity[3]. Furthermore, the relative position of the radicals on the benzene ring modifies its toxicity to aquatic species, making environmental release strictly prohibited[3].

Table 1: Quantitative Hazard & Logistical Data

ParameterValueOperational Implication
CAS Number 861779-81-9Must be explicitly listed on all RCRA hazardous waste manifests[1].
Molecular Formula C9H13NO2Nitrogen content dictates the absolute requirement for NOx scrubbers during incineration[4].
Storage Conditions 2-8°C, Dark, InertWaste containers must be opaque (amber glass) to prevent light-induced degradation/gas generation[2].
GHS Hazards H315, H319, H335Mandates strict contact avoidance and specific barrier protection during disposal workflows[2].

PPE Specifications for Waste Handling

Standard laboratory gloves are insufficient for handling concentrated organic amines. Thin nitrile gloves degrade rapidly upon contact with aromatic amines, compromising the user's dermal barrier[5].

Table 2: Evidence-Based PPE Requirements

Hazard LevelRecommended Glove MaterialBreakthrough TimeOperational Context
Incidental Splash Double-gloved Nitrile (min. 5 mil)< 5 MinutesWeighing small solids, closed-vessel transport. Must remove immediately upon contact[5].
High Risk / Spill Butyl Rubber (14 mil)> 240 MinutesSpill cleanup, handling concentrated liquid solutions, waste consolidation[5].
Maximum Protection Laminate Film (Silver Shield)> 480 MinutesImmersion risks, large-scale decontamination procedures[5].

Mechanistic Incompatibility & Segregation

The most common point of failure in laboratory waste management is improper segregation. As an organic amine, (3-Amino-4-ethoxyphenyl)methanol must never share secondary containment with strong oxidizers (e.g., peroxides, nitrates) or strong acids[6]. Mixing an electron-rich aromatic amine with an oxidizer like nitric acid will trigger a violent, exothermic oxidation or nitration reaction, posing a severe fire and explosion risk.

Incompatibility Amine (3-Amino-4-ethoxyphenyl)methanol (Electron-Rich Aromatic Amine) Reaction1 Violent Exothermic Oxidation (Fire / Explosion Risk) Amine->Reaction1 Reaction2 Exothermic Salt Formation (Rapid Heat Generation) Amine->Reaction2 Oxidizers Strong Oxidizers (Peroxides, Nitrates) Oxidizers->Reaction1 Acids Strong Acids (HCl, H2SO4) Acids->Reaction2

Figure 2: Mechanistic incompatibility pathways highlighting severe hazards with oxidizers and acids.

Standard Operating Procedure: Waste Consolidation

To ensure compliance with EPA Small Quantity Generator rules, waste must be systematically containerized and manifested[4].

Step 1: Container Selection Select an amber glass or High-Density Polyethylene (HDPE) container. Amber glass is preferred to prevent UV-induced degradation of the amine, which can lead to the generation of volatile, pressure-building byproducts[2].

Step 2: Segregated Consolidation Transfer solid waste (powder, contaminated filter paper) and liquid waste (solvent washings) into their respective, dedicated containers. Do not mix aqueous amine waste with halogenated organic solvents.

Step 3: Self-Validation Check Before sealing the primary waste container for liquid washings, verify the pH of the headspace or the solution using indicator strips. A pH > 8 confirms the presence of the freebase amine. If the pH is highly acidic, it indicates cross-contamination with an acid, requiring immediate venting to prevent pressure buildup from exothermic salt formation.

Step 4: Labeling and Storage Affix a hazardous waste label explicitly stating: "Toxic/Irritant: Organic Amine - (3-Amino-4-ethoxyphenyl)methanol". Store in a cool (2-8°C), dark, and well-ventilated location away from direct sunlight and incompatible chemicals[1][6].

Standard Operating Procedure: Spill Decontamination

In the event of a localized benchtop spill, immediate and chemically sound neutralization is required.

Step 1: Containment Don Butyl Rubber gloves and a fitted respirator if ventilation is compromised[5]. Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Never use combustible sawdust for amine spills.

Step 2: Collection Carefully sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE hazardous waste container.

Step 3: Surface Decontamination Wash the affected surface with a 5% acetic acid solution. The mild acid will protonate the residual freebase amine, converting it into a highly water-soluble, less volatile ammonium salt. Follow with a thorough wash using soapy water.

Step 4: Self-Validation Check Swab the decontaminated area with a dilute pH indicator solution. The absence of a basic reading (color change) confirms the complete removal of the amine residue, validating the decontamination process.

Final Disposal Logistics: High-Temperature Incineration

Under no circumstances should (3-Amino-4-ethoxyphenyl)methanol be disposed of in the municipal sewer or standard sanitary landfills[7].

The only EPA-approved final destruction method for substituted anilines is high-temperature incineration [4]. The waste must be transferred to a licensed hazardous waste contractor. Because the molecular formula (C9H13NO2) contains nitrogen, combustion will inevitably generate toxic nitrogen oxide gases (NOx). Therefore, the contractor's incineration facility must operate at temperatures exceeding 900°C and be equipped with dedicated NOx scrubbers to prevent toxic atmospheric release[4].

DisposalWorkflow Start Waste Generation: (3-Amino-4-ethoxyphenyl)methanol Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures, Washings) Start->Liquid Segregation Chemical Segregation (Isolate from Oxidizers & Acids) Solid->Segregation Liquid->Segregation Container Containerization (Amber Glass / HDPE) Segregation->Container Labeling RCRA Hazard Labeling (Toxic, Irritant, Organic Amine) Container->Labeling Incineration High-Temp Incineration (>900°C with NOx Scrubbers) Labeling->Incineration

Figure 1: Step-by-step logistical workflow for the safe segregation and disposal of organic amines.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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